dBRD9
描述
属性
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N7O10/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOCFZJGGGEWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H45N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of dBRD9 in Chromatin Remodeling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, an essential regulator of gene expression. Its bromodomain acts as an epigenetic "reader," recognizing acetylated lysine (B10760008) residues on histones to recruit the ncBAF complex to specific genomic loci. This recruitment modulates chromatin structure, influencing DNA accessibility and the transcription of target genes. Due to its role in the proliferation of various cancer cells, including acute myeloid leukemia and prostate cancer, BRD9 has emerged as a significant therapeutic target.
This guide focuses on dBRD9, a heterobifunctional chemical degrader, or proteolysis-targeting chimera (PROTAC), designed to specifically induce the degradation of the BRD9 protein. By linking a BRD9-binding molecule to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, this compound orchestrates the ubiquitination and subsequent proteasomal degradation of BRD9. This tool provides a potent and specific mechanism for studying the functional consequences of BRD9 loss, revealing its roles in key biological processes such as inflammatory responses, androgen receptor signaling, and ribosome biogenesis.
Core Function of BRD9 in Chromatin Remodeling
BRD9 is a defining component of the ncBAF (also known as GBAF) complex, one of three major mammalian SWI/SNF chromatin remodeling complexes.[1][2] The primary function of BRD9 within this complex is to target it to specific locations on the genome.
-
Acetyl-Lysine Recognition : The bromodomain of BRD9 specifically binds to acetylated lysine (KAc) residues on histone tails.[3][4] This interaction serves as an anchor, tethering the entire ncBAF complex to nucleosomes bearing this epigenetic mark.
-
ncBAF Complex Recruitment : Once bound to acetylated histones, BRD9 facilitates the recruitment of the ncBAF complex's ATPase subunits (either SMARCA4/BRG1 or SMARCA2/BRM), which then utilize the energy from ATP hydrolysis to remodel chromatin.[5]
-
Transcriptional Regulation : By altering nucleosome positioning and accessibility, the BRD9-containing ncBAF complex regulates the expression of target genes. It can facilitate the binding of transcription factors to enhancer and promoter regions, thereby activating gene expression programs critical for cell identity, proliferation, and differentiation.
This compound: A PROTAC for Targeted BRD9 Degradation
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the BRD9 protein. It is a heterobifunctional molecule composed of three parts: a ligand that binds to the BRD9 bromodomain, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker connecting the two.
The mechanism of action is as follows:
-
Ternary Complex Formation : this compound simultaneously binds to the BRD9 protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination : Within this complex, the E3 ligase transfers ubiquitin molecules to lysine residues on the surface of BRD9.
-
Proteasomal Degradation : The poly-ubiquitinated BRD9 protein is recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.
This degradation approach is often more potent and sustained than simple inhibition, as it removes the entire protein scaffold, preventing both its reader and non-reader functions.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize key data points from published studies.
Table 1: Cellular Potency and Selectivity of this compound
| Cell Line | Assay Type | Metric | Value | Reference |
| MOLM-13 (AML) | Proteomics | BRD9 Degradation (100 nM, 2h) | 5.5-fold decrease | |
| MOLM-13 (AML) | Proteomics | Other Proteins | 99% differed < 0.3-fold | |
| Multiple Myeloma Panel | Cell Viability | IC₅₀ (5 days) | 10 - 100 nM | |
| LNCaP (Prostate Cancer) | Cell Viability | IC₅₀ (I-BRD9, 5 days) | ~3 µM | |
| LNCaP (Prostate Cancer) | Cell Proliferation | Effect of this compound (0.5 µM) | Significant reduction | |
| MV4-11 (AML) | Immunofluorescence | DC₅₀ (6h) | 0.5 nM | |
| MCF-7 (Breast Cancer) | Immunofluorescence | DC₅₀ (6h) | 2 nM |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.
Table 2: Transcriptional Effects of BRD9 Degradation/Inhibition
| Cell Line / Condition | Method | Treatment | Key Findings | Reference |
| LNCaP (Prostate Cancer) | RNA-seq | shBRD9 (3 days) | 2,461 differentially expressed genes (>1.3-fold) | |
| LNCaP (Prostate Cancer) | RNA-seq | I-BRD9 (3 µM, 3 days) | 4,461 differentially expressed genes (>1.3-fold) | |
| Human Fibroblasts | RNA-seq | This compound | 928 downregulated genes | |
| Multiple Myeloma | RNA-seq | This compound-A / shBRD9 | Significant downregulation of ribosome biogenesis pathway | |
| Macrophages (BMDM) | RNA-seq | This compound + Lipid A | Downregulation of interferon-stimulated genes (ISGs) |
Key Signaling Pathways and Processes Modulated by this compound
Interferon Response in Macrophages
In macrophages, BRD9 is required for the full transcriptional activation of a subset of inflammatory genes, specifically interferon-stimulated genes (ISGs), following stimulation by endotoxins like Lipid A.
-
Mechanism : BRD9 and the BET protein BRD4 are co-recruited to the promoters of ISGs upon stimulation. This recruitment is necessary for the binding of the ISGF3 transcription factor complex (STAT1, STAT2, IRF9).
-
Effect of this compound : Treatment with this compound prevents the robust induction of ISGs by reducing the binding of the ISGF3 complex to target promoters. This suggests this compound can dampen specific inflammatory responses, making BRD9 a potential therapeutic target for autoinflammatory conditions.
Androgen Receptor Signaling in Prostate Cancer
BRD9 and the GBAF complex are critical co-activators of the androgen receptor (AR), a key driver of prostate cancer.
-
Mechanism : BRD9 physically interacts with both the AR and BET proteins (BRD2/BRD4). This interaction is essential for recruiting the GBAF chromatin remodeling machinery to AR target genes. The GBAF complex then acts to increase chromatin accessibility, facilitating AR binding to DNA and driving the expression of genes involved in cell proliferation.
-
Effect of this compound : Treatment with this compound, or inhibition of BRD9, reduces the expression of AR target genes (e.g., KLK3, TMPRSS2) and decreases the viability of AR-positive prostate cancer cells, including those resistant to conventional anti-androgen therapies.
References
- 1. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Core Mechanism of dBRD9 in Cancer Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of dBRD9, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9), in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BRD9 in oncology.
Executive Summary
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which plays a critical role in regulating gene expression.[1][2] In several cancers, including synovial sarcoma and multiple myeloma, BRD9 has been identified as a key dependency for tumor cell survival and proliferation.[3][4] The development of proteolysis-targeting chimeras (PROTACs) that specifically target BRD9 for degradation, such as this compound, represents a promising therapeutic strategy.[5][6] This guide will elucidate the molecular mechanisms through which this compound exerts its anti-cancer effects, detail the experimental methodologies used to characterize its activity, and present key quantitative data supporting its preclinical efficacy.
The Role of BRD9 in Cancer
BRD9 functions as an epigenetic "reader" by recognizing acetylated lysine (B10760008) residues on histones, thereby recruiting the SWI/SNF complex to specific genomic loci to modulate chromatin structure and gene transcription.[2][7] In certain cancer contexts, this activity is co-opted to drive oncogenic gene expression programs.
-
Synovial Sarcoma: In synovial sarcoma, a cancer characterized by the SS18-SSX fusion oncoprotein, BRD9 is a critical component of the SS18-SSX-containing BAF complexes.[3] The integration of BRD9 into these complexes is essential for cell growth, and BRD9 and SS18-SSX co-localize extensively on the genome.[3][8] Degradation of BRD9 leads to the downregulation of oncogenic transcriptional programs and inhibits tumor progression.[8][9]
-
Multiple Myeloma: In multiple myeloma, high BRD9 expression is associated with a poor prognosis.[4] Depletion of BRD9, either genetically or pharmacologically with this compound-A, downregulates ribosome biogenesis genes and the master regulator MYC, leading to the inhibition of cancer cell growth.[4][10]
-
Other Cancers: BRD9 has also been implicated as an oncogene in various other cancers, including malignant rhabdoid tumors, acute myeloid leukemia (AML), and prostate cancer.[1][11][12] In SMARCB1-deficient malignant rhabdoid tumors, cancer cells exhibit a specific vulnerability to BRD9 loss.[13] In AML, BRD9 sustains the STAT5 pathway, promoting leukemic cell survival.[14]
This compound: A PROTAC-Mediated Degrader of BRD9
This compound is a heterobifunctional molecule, or PROTAC, designed to induce the targeted degradation of the BRD9 protein.[5][6] It consists of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically cereblon (CRBN).[5][15] This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.[16] This degradation approach is often more effective than simple inhibition, as it removes the entire protein scaffold, mitigating non-bromodomain-related functions.[8]
Mechanism of Action of this compound
The mechanism of action of this compound involves the formation of a ternary complex between BRD9, this compound, and the E3 ligase. This induced proximity leads to the polyubiquitination of BRD9 and its subsequent degradation by the 26S proteasome.
Downstream Cellular Effects of this compound Treatment
The degradation of BRD9 by this compound in cancer cells triggers a cascade of downstream events, ultimately leading to cell death and inhibition of tumor growth.
Signaling Pathways Affected by this compound
In synovial sarcoma, this compound-mediated degradation of BRD9 disrupts the oncogenic activity of the SS18-SSX fusion protein, leading to the downregulation of target genes like FGF8 and IGF2. In multiple myeloma, this compound treatment downregulates the expression of MYC and genes involved in ribosome biogenesis.[4] In AML, BRD9 depletion affects the STAT5 signaling pathway.[14]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from preclinical studies of this compound and related degraders in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound-A in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
|---|---|---|---|---|---|
| OPM2 | Multiple Myeloma | Cell Growth | IC50 | 10-100 nmol/L | [4] |
| H929 | Multiple Myeloma | Cell Growth | IC50 | 10-100 nmol/L | [4] |
| MOLM-13 | Acute Myeloid Leukemia | Proliferation | IC50 | Dose-dependent effect | [16] |
| EOL-1 | Acute Myeloid Leukemia | Proliferation | IC50 | Dose-dependent effect | [16] |
| HSSYII | Synovial Sarcoma | BRD9 Degradation | Time Course | Near complete at 100 nM after 24h | [8] |
| A673 | Ewing Sarcoma | BRD9 Degradation | Time Course | Near complete at 100 nM after 24h | [8] |
| RH30 | Rhabdomyosarcoma | BRD9 Degradation | Time Course | Near complete at 100 nM after 24h |[8] |
Table 2: In Vivo Efficacy of this compound-A
| Cancer Model | Treatment | Outcome | Reference |
|---|---|---|---|
| Subcutaneous Synovial Sarcoma Xenograft | 50 mg/kg this compound-A once daily for 24 days | Inhibition of tumor progression | [8] |
| OPM2 Multiple Myeloma Xenograft | 50 mg/kg this compound-A once a day | Significant inhibition of tumor growth and improved overall survival |[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Western Blotting for BRD9 Degradation
This protocol is used to quantify the levels of BRD9 protein following treatment with this compound.[17][18]
Methodology:
-
Cell Culture and Treatment: Plate cancer cells of interest and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for BRD9 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic binding sites of BRD9 and assess how this compound treatment affects its chromatin occupancy.[4][19]
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse cells and shear chromatin to a fragment size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD9 overnight. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome and perform peak calling to identify BRD9 binding sites.
Conclusion and Future Directions
The targeted degradation of BRD9 using PROTACs like this compound has emerged as a compelling therapeutic strategy for a variety of cancers that are dependent on its function. The mechanism of action, involving the disruption of oncogenic SWI/SNF complexes and the subsequent downregulation of key cancer-driving genes, is well-supported by preclinical data. Further research is warranted to explore the full spectrum of cancers susceptible to BRD9 degradation, to investigate potential mechanisms of resistance, and to advance the clinical development of BRD9 degraders. The detailed protocols and quantitative data presented in this guide provide a solid foundation for these future endeavors. Two BRD9 degraders, CFT8634 and FHD-609, have entered Phase 1 clinical trials for oncology.[20]
References
- 1. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Development of BRD9 Chemical Probes [mdpi.com]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. encodeproject.org [encodeproject.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of dBRD9 as a PROTAC
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of dBRD9, a pioneering PROTAC designed to selectively target the bromodomain-containing protein 9 (BRD9) for degradation.
Introduction: Targeting BRD9 with PROTAC Technology
1.1 The PROTAC Concept
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3]
A PROTAC molecule consists of three key components:
-
A "warhead" ligand that binds to the target protein of interest (POI).
-
An E3 ligase-recruiting ligand.
-
A flexible linker that connects the two ligands.
This tripartite structure allows the PROTAC to simultaneously bind to both the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome, after which the PROTAC is released to act again catalytically.[1]
1.2 BRD9: A Therapeutic Target in Oncology
Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical BAF (ncBAF, also known as SWI/SNF) chromatin-remodeling complex. As an epigenetic reader, BRD9 recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in regulating gene transcription. Aberrant BRD9 activity has been implicated in the progression of various cancers, including synovial sarcoma, acute myeloid leukemia (AML), and prostate cancer, making it an attractive therapeutic target. While small-molecule inhibitors for BRD9 have been developed, they often exhibit limited cellular potency, paving the way for alternative therapeutic strategies like targeted protein degradation.
The Discovery and Design of this compound
The development of this compound was a landmark achievement, as it was one of the first chemical degraders created for a non-BET bromodomain-containing protein. The design strategy involved iteratively testing heterobifunctional ligands that could effectively bridge the BRD9 bromodomain with an E3 ubiquitin ligase complex.
The final construct of this compound consists of:
-
A BRD9-binding moiety: Derived from a potent and selective BRD9 inhibitor chemotype. Specifically, this compound is composed of the BRD9 inhibitor BI 7273.
-
An E3 Ligase Ligand: A pomalidomide-based moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.
-
A Linker: A polyethylene (B3416737) glycol (PEG)-based linker designed to provide the optimal length and flexibility for the formation of a stable and productive ternary complex between BRD9 and CRBN.
This rational design resulted in a degrader that potently and selectively eliminates the BRD9 protein.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency, selectivity, and anti-proliferative effects.
Table 1: In Vitro Degradation and Anti-Proliferative Potency of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| MOLM-13 (AML) | Degradation | IC50 | 56.6 nM | |
| MOLM-13 (AML) | Degradation | IC50 | 104 nM | |
| MOLM-13 (AML) | Proliferation | - | Potent Effect | |
| EOL-1 (AML) | Proliferation | - | Potent Effect |
| Prostate Cancer Cells (AR-positive) | Proliferation | Effective Conc. | 0.5 µM | |
Table 2: Selectivity Profile of this compound
| Protein | Effect in MOLM-13 Cells | Concentration | Reference |
|---|---|---|---|
| BRD9 | Selective Degradation | 100 nM | |
| BRD4 | No significant degradation | Up to 5 µM | |
| BRD7 | No significant degradation | Up to 5 µM |
| Actin | No significant effect | Various | |
Table 3: Comparison with Other BRD9 PROTACs
| PROTAC Name | E3 Ligase Recruited | Target | DC50 | Reference |
|---|---|---|---|---|
| This compound | CRBN | BRD9 | ~56.6 nM | |
| VZ185 | VHL | BRD9 | 4 nM |
| DBr-1 | DCAF1 | BRD9 | 90 nM | |
Key Experimental Protocols
The evaluation of this compound involves a series of standardized biochemical and cellular assays.
4.1 Immunoblotting for Protein Degradation
This is the primary method used to confirm the degradation of the target protein.
-
Cell Culture and Treatment: Seed cells (e.g., MOLM-13) at an appropriate density and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.5 nM to 5000 nM) and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for BRD9. A loading control antibody (e.g., GAPDH, β-actin) must also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the BRD9 signal to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.
4.2 Cell Viability Assays
These assays measure the effect of BRD9 degradation on cell proliferation and survival.
-
Cell Seeding: Plate cancer cells (e.g., EOL-1, MOML-13) in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound for an extended period (e.g., 7 days).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Plot the viability data against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
4.3 Ternary Complex Formation Assay (AlphaScreen)
This assay provides direct evidence of the PROTAC-induced proximity between the target protein and the E3 ligase.
-
Reagents: Use recombinant BRD9 bromodomain protein, the CRBN-DDB1 E3 ligase complex, and this compound.
-
Assay Principle: One protein is tagged with a donor bead and the other with an acceptor bead. In the presence of this compound, the proteins are brought into proximity, allowing energy transfer from the donor to the acceptor bead, which generates a detectable signal.
-
Procedure: Incubate the proteins and this compound in an assay plate. Add the donor and acceptor beads and incubate in the dark.
-
Detection: Read the plate on an AlphaScreen-capable plate reader. The signal intensity is proportional to the amount of ternary complex formed.
Visualizing the this compound System
Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental workflows involved in this compound development.
Caption: General mechanism of action for a PROTAC like this compound.
Caption: Standard experimental workflow for evaluating this compound.
Caption: BRD9's role within the ncBAF chromatin-remodeling complex.
Conclusion and Future Directions
The discovery of this compound was a pivotal moment in the field of targeted protein degradation. It successfully demonstrated that non-BET bromodomains are tractable targets for PROTAC-mediated degradation and provided a powerful chemical tool to probe BRD9 biology. The high potency and selectivity of this compound compared to its parent inhibitor underscore the potential advantages of the degradation strategy, particularly in overcoming the limitations of occupancy-driven pharmacology.
The development of this compound has paved the way for the creation of next-generation BRD9 degraders, including those that recruit different E3 ligases like VHL (e.g., VZ185) or DCAF1 (e.g., DBr-1), to overcome potential resistance mechanisms and further refine the degradation profile. The continued exploration of BRD9 degraders holds significant promise for the development of novel therapeutics for cancers dependent on the ncBAF complex.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Impact of dBRD9 on Synovial Sarcoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Bromodomain-containing protein 9 (BRD9) in synovial sarcoma and the profound impact of its targeted degradation by dBRD9. Synovial sarcoma is an aggressive soft-tissue cancer characterized by a specific chromosomal translocation that creates the SS18-SSX fusion oncoprotein. This fusion protein is the primary driver of the disease, and recent research has pinpointed BRD9 as a critical dependency for its oncogenic function.
Executive Summary
The SS18-SSX fusion protein integrates into the BAF (SWI/SNF) chromatin remodeling complex, leading to aberrant gene expression that drives synovial sarcoma tumorigenesis.[1][2][3][4][5][6][7] Through CRISPR/Cas9 screening, the bromodomain of BRD9 has been identified as a selective vulnerability in synovial sarcoma cell lines.[1][3][5][6][7] While traditional bromodomain inhibitors show modest effects, the development of a small molecule degrader, this compound-A, has demonstrated remarkable efficacy. This degrader selectively targets BRD9 for proteasomal degradation, leading to the disruption of the oncogenic SS18-SSX complex, downregulation of key oncogenic transcriptional programs, cell cycle arrest, apoptosis, and potent tumor growth inhibition in vivo.[1][2][3][6][7][8] This guide will detail the quantitative effects of this compound, the experimental methodologies used to ascertain these effects, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effect of this compound on synovial sarcoma cell lines.
Table 1: Cellular Viability Dose-Response to BRD9-Targeting Compounds
| Cell Line | Compound | IC50 (µM) | Sarcoma Subtype |
| HSSYII | BI7273 (Inhibitor) | in the µM range | Synovial Sarcoma |
| SYO1 | BI7273 (Inhibitor) | in the µM range | Synovial Sarcoma |
| HSSYII | I-BRD9 (Inhibitor) | in the µM range | Synovial Sarcoma |
| SYO1 | I-BRD9 (Inhibitor) | in the µM range | Synovial Sarcoma |
| HSSYII | This compound-A (Degrader) | Potent | Synovial Sarcoma |
| SYO1 | This compound-A (Degrader) | Potent | Synovial Sarcoma |
| A673 | This compound-A (Degrader) | Unaffected | Ewing Sarcoma |
| RH30 | This compound-A (Degrader) | Unaffected | Rhabdomyosarcoma |
Data extracted from Brien et al., 2018. The study notes that while inhibitors had modest effects with IC50 values in the micromolar range, the degrader this compound-A was highly potent specifically in synovial sarcoma cell lines.[1]
Table 2: Effects of this compound-A (100 nM) Treatment on Synovial Sarcoma Cells
| Cell Line | Effect | Time Point | Observation |
| HSSYII, SYO1 | BRD9 Protein Degradation | 6 - 72 hours | Progressive degradation of BRD9 protein. |
| HSSYII, SYO1 | Cell Cycle | 3, 6, 9 days | Progressive cell cycle arrest.[1][9] |
| HSSYII, SYO1 | Apoptosis | 3, 6, 9 days | Increase in Annexin-V positivity, indicating apoptosis.[1][9] |
This table summarizes the key cellular responses to this compound-A treatment as detailed in Brien et al., 2018.
Signaling Pathways and Mechanisms of Action
The central mechanism of this compound's efficacy lies in its ability to induce the degradation of BRD9, a key component of the aberrant BAF complex in synovial sarcoma.
In synovial sarcoma, the SS18-SSX fusion protein displaces the wild-type SS18 and SNF5 subunits from the BAF complex.[3] BRD9 is a crucial component of this oncogenic SS18-SSX-containing BAF complex.[1][2][3][5][6][7] The degradation of BRD9 by this compound-A leads to the disruption of this complex, which in turn reverses the oncogenic gene expression program driven by SS18-SSX.[1][2][3][4][6][7][8] A significant downstream effect is the downregulation of MYC target genes, which are critical for cell proliferation and survival.[10]
Caption: Mechanism of action of this compound-A in synovial sarcoma cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols.
Cell Culture and Reagents
-
Cell Lines: Synovial sarcoma cell lines (e.g., HSSYII, SYO1), Ewing sarcoma (A673), and rhabdomyosarcoma (RH30) cell lines were cultured in appropriate media supplemented with fetal bovine serum and penicillin/streptomycin.
-
Compounds: this compound-A, BI7273, and I-BRD9 were dissolved in DMSO for in vitro experiments.
CRISPR/Cas9 Screening
A custom lentiviral sgRNA library targeting functional domains of chromatin regulatory proteins was used to infect Cas9-expressing synovial and Ewing sarcoma cell lines. The relative abundance of individual sgRNAs was compared between early and late time points using high-throughput sequencing to identify functional dependencies.
Caption: Experimental workflow for CRISPR/Cas9 functional genomics screening.
Cellular Viability Assays
Cells were plated in 96-well plates and treated with a dose range of the compounds or DMSO control. After a period of incubation (e.g., 9 days), cell viability was assessed using an ATP-based luminescence assay (e.g., ATPlite 1-Step).
Cell Cycle and Apoptosis Analysis
Cells were treated with this compound-A (100 nM) or DMSO for 3, 6, and 9 days.
-
Cell Cycle: Cells were processed using a BrdU Flow kit and analyzed by flow cytometry.
-
Apoptosis: Cells were stained with an Annexin V Apoptosis Detection kit and analyzed by flow cytometry.
Western Blotting and Immunoprecipitation
-
Western Blotting: Standard western blotting techniques were used to assess the protein levels of BRD9 and other proteins of interest. Antibodies used include rabbit anti-BRD9 and mouse anti-β-actin (as a loading control).
-
Immunoprecipitation: Endogenous protein complexes were purified from cell lysates using antibodies against BRD9 or components of the BAF complex, followed by mass spectrometry to identify interacting proteins.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq was performed to map the genome-wide localization of BRD9 and SS18-SSX. Cells were treated with DMSO or this compound-A, and chromatin was cross-linked, sonicated, and immunoprecipitated with specific antibodies. The associated DNA was then sequenced and analyzed.
Conclusion and Future Directions
The targeted degradation of BRD9 represents a highly promising therapeutic strategy for synovial sarcoma. The exquisite sensitivity of synovial sarcoma cell lines to this compound-A, coupled with the lack of efficacy in other sarcoma subtypes, underscores the specific dependency of the SS18-SSX fusion oncogene on BRD9. The data strongly suggest that the complete removal of the BRD9 protein is therapeutically superior to simple bromodomain inhibition.
Future research should focus on the clinical development of BRD9 degraders, the identification of potential resistance mechanisms, and the exploration of combination therapies to further enhance efficacy. The principles outlined in this guide provide a solid foundation for these ongoing and future investigations into this novel therapeutic approach for a devastating disease.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elifesciences.org [elifesciences.org]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]
- 5. news-medical.net [news-medical.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-EPMC6277197 - Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma. - OmicsDI [omicsdi.org]
- 9. repository.cshl.edu [repository.cshl.edu]
- 10. foghorntx.com [foghorntx.com]
The Biological Role of dBRD9 in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant advances in treatment, MM remains largely incurable, underscoring the urgent need for novel therapeutic strategies. Emerging evidence has identified Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, as a promising therapeutic target in various cancers, including MM.[1][2][3] This technical guide provides an in-depth overview of the biological role of dBRD9, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BRD9, in the context of multiple myeloma. We will delve into its mechanism of action, its impact on key signaling pathways, and its potential as a therapeutic agent, supported by quantitative data and detailed experimental protocols.
The Biological Role of BRD9 in Multiple Myeleloma
BRD9 is an epigenetic "reader" that recognizes acetylated lysine (B10760008) residues on histones, thereby playing a crucial role in regulating chromatin structure and gene expression.[4][5] High expression of BRD9 has been identified as a poor prognostic factor in multiple myeloma. As a subunit of the ncBAF complex, BRD9 is involved in modulating the expression of genes critical for cancer cell survival and proliferation.
This compound-A: A Degrader Targeting BRD9
This compound-A is a heterobifunctional molecule that acts as a BRD9 degrader. It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein. This degradation approach offers a more profound and sustained downstream effect compared to traditional small molecule inhibitors that only block the protein's function.
Mechanism of Action and Impact on Signaling Pathways
The degradation of BRD9 by this compound-A in multiple myeloma cells leads to several key biological outcomes:
-
Disruption of Ribosome Biogenesis: this compound-A treatment significantly downregulates the expression of genes involved in ribosome biogenesis. This disrupts the protein synthesis machinery, which is highly active and essential for the survival of malignant plasma cells.
-
Downregulation of MYC: A critical oncogene in multiple myeloma, MYC, is a master regulator of cell proliferation and survival. Treatment with this compound-A leads to a decrease in the expression of MYC and its target genes. BRD9 is thought to cooperate with BRD4 to enhance the transcriptional function of MYC.
-
Induction of Apoptosis and Cell Cycle Arrest: By disrupting these critical cellular processes, this compound-A induces G1 cell-cycle arrest and triggers apoptosis in multiple myeloma cells.
The signaling pathway illustrating the mechanism of action of this compound-A is depicted below:
Quantitative Data on the Effects of this compound-A
The efficacy of this compound-A has been evaluated in various multiple myeloma cell lines. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound-A in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) | Assay Duration (days) | Reference |
| OPM2 | 10 - 100 | 5 | |
| H929 | 10 - 100 | 5 | |
| MM.1S | 10 - 100 | 5 | |
| RPMI-8226 | 10 - 100 | 5 | |
| U266 | >100 | 5 | |
| KMS-11 | 10 - 100 | 5 | |
| KMS-12-PE | 10 - 100 | 5 |
Table 2: Effect of this compound-A on Gene and Protein Expression
| Target | Effect | Method | Cell Line | Treatment | Reference |
| BRD9 Protein | Significant Degradation | Western Blot | OPM2, H929 | 100 nM this compound-A, 24h | |
| c-MYC Protein | Decrease | Western Blot | MV4-11, Kasumi-1 | This compound-A | |
| Ribosome Biogenesis Genes | Downregulation | RNA-seq | OPM2, H929 | 100 nM this compound-A, 24h | |
| MYC Target Genes | Downregulation | GSEA | H929 | This compound-A + Pomalidomide | |
| Cleaved Caspase-3 | Increase | Western Blot | OPM2, H929 | This compound-A | |
| Cleaved PARP | Increase | Western Blot | OPM2, H929 | This compound-A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the effects of this compound-A in multiple myeloma.
Experimental Workflow: Investigating this compound-A Effects
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound-A.
Materials:
-
Multiple myeloma cell lines (e.g., OPM2, H929)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound-A (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound-A in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound-A concentration.
-
Add 100 µL of the this compound-A dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 5 days).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for BRD9 Degradation and Apoptosis
This protocol is used to assess the degradation of BRD9 protein and the induction of apoptotic markers.
Materials:
-
Treated and untreated multiple myeloma cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-c-MYC, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using software like ImageJ.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the genomic regions occupied by BRD9.
Materials:
-
Multiple myeloma cells (e.g., OPM2)
-
Formaldehyde (B43269) (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer and Nuclear lysis buffer
-
Sonicator
-
Anti-BRD9 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol
-
Primers for qPCR or library preparation kit for ChIP-seq
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Sonication: Lyse the cells to release nuclei, then lyse the nuclei. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-BRD9 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.
Conclusion
The degradation of BRD9 using the PROTAC this compound-A represents a promising therapeutic strategy for multiple myeloma. By targeting a key epigenetic regulator, this compound-A disrupts fundamental cellular processes such as ribosome biogenesis and MYC signaling, leading to cancer cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate and translate the therapeutic potential of BRD9 degradation in multiple myeloma. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of this innovative approach.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
dBRD9: A Chemical Probe for Targeted BRD9 Degradation and Functional Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in various diseases, particularly cancer.[1][2][3] Understanding the precise functions of BRD9 is crucial for the development of effective targeted therapies. dBRD9, a potent and selective heterobifunctional degrader, has been developed as a powerful chemical probe to induce the degradation of BRD9, offering a superior alternative to traditional inhibition by enabling the study of functions beyond the bromodomain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to selectively eliminate the BRD9 protein from cells.[4][5] It consists of a ligand that specifically binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically cereblon (CRBN).[4][5] This ternary complex formation (BRD9-dBRD9-CRBN) facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.[5][6] This targeted degradation approach allows for a rapid and sustained depletion of the entire BRD9 protein, providing a powerful tool to investigate its biological roles.[5]
Mechanism of Action
The mechanism of this compound-mediated protein degradation is a multi-step process that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Selectivity of dBRD9 for the BRD9 Protein
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of dBRD9, a heterobifunctional degrader, with a specific focus on the experimental validation of its high selectivity for the BRD9 protein. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying biological and experimental processes.
Introduction: Targeting BRD9 for Degradation
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (also known as ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][2] Its involvement in the proliferation and survival of various cancer cells, including synovial sarcoma and acute myeloid leukemia, has made it an attractive therapeutic target.[1][3][4]
Unlike traditional inhibitors that only block the function of a single protein domain, Proteolysis-Targeting Chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the complete degradation of the target protein. This compound is a first-in-class PROTAC designed to selectively hijack the cell's ubiquitin-proteasome system to eliminate the BRD9 protein. This guide delves into the molecular mechanisms and rigorous experimental evaluations that establish the remarkable selectivity of this compound for its intended target.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule composed of three key parts: a ligand that binds to the BRD9 bromodomain, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. This design allows this compound to act as a molecular bridge, forming a ternary complex between BRD9 and CRBN. This proximity triggers the transfer of ubiquitin molecules to BRD9, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows sub-stoichiometric amounts of this compound to induce the degradation of many BRD9 protein molecules.
Quantitative Data Presentation: Establishing Selectivity
The selectivity of this compound is paramount for its therapeutic potential, as off-target degradation could lead to unintended toxicity. Extensive biochemical and cellular studies have been conducted to quantify its selectivity for BRD9 over other bromodomain-containing proteins, particularly its closest structural homolog, BRD7, and the well-studied BET family (BRD2, BRD3, BRD4).
Table 1: Biochemical Binding Affinity
This table summarizes the binding affinity of the "warhead" portion of this compound and related inhibitors to isolated bromodomain proteins. High affinity for BRD9 and significantly lower affinity for other bromodomains is the first indicator of selectivity.
| Compound | Target | Assay Type | Affinity Value | Selectivity vs. BRD4 | Reference |
| I-BRD9 (Inhibitor) | BRD9 | pKd | 8.7 (20 nM) | >500-fold | |
| BRD7 | pKd | 6.4 (400 nM) | - | ||
| BRD4 | - | >10 µM | - | ||
| BI-7273 (Warhead) | BRD9 | ITC (KD) | 15.4 nM | ~90-fold | |
| BRD4-BD1 | DiscoveRx | 1400 nM | - | ||
| This compound Warhead Analog | BRD9 | AlphaScreen (IC50) | 7.9 nM | - |
Table 2: Cellular Degradation Potency and Selectivity
This table presents data from cellular assays, showing the concentration of this compound required to degrade 50% of the target protein (DC50) and the maximum degradation achieved (Dmax). The high potency against BRD9, coupled with a lack of effect on other proteins, confirms its cellular selectivity.
| Compound | Cell Line | Target Protein | DC50 | Dmax | Off-Target Effect | Reference |
| This compound | MOLM-13 | BRD9 | ~104 nM (IC50) | Not specified | No degradation of BRD4 or BRD7 up to 5 µM | |
| This compound-A | OPM2, H929 | BRD9 | Significant at 24h | Not specified | No effect on BRD2, BRD4, BRD7 | |
| This compound | EOL-1, MOLM-13 | BRD9 | Potent | Not specified | Anti-proliferative effect observed | |
| DBr-1 | HEK293 | BRD9 | 90 nM | >90% | Selective over BRD7 | |
| VZ185 | HEK293 | BRD9 | <90 nM | >90% | Degrades both BRD9 and BRD7 | |
| AMPTX-1 | MV4-11 | BRD9 | 0.5 nM | 93% | Highly selective (see Table 3) |
Table 3: Global Proteomics Analysis
Unbiased, quantitative mass spectrometry provides the most stringent test of selectivity by measuring the abundance of thousands of proteins simultaneously following this compound treatment.
| Compound | Cell Line | Treatment | Key Finding | Reference |
| This compound | MOLM-13 | 100 nM for 2 hours | Of 7,326 proteins quantified, BRD9 was the only protein showing a statistically significant decrease (5.5-fold median reduction). 99% of other proteins differed by less than 0.3-fold. | |
| AMPTX-1 | MV4-11 | 100 nM for 6 hours | Of 8,350 proteins quantified, BRD9 was the only protein significantly degraded. |
Experimental Protocols & Workflows
The quantitative data presented above is derived from a suite of specialized biochemical and cellular assays. Below are the detailed methodologies for these key experiments.
Protocol 1: Western Blotting for Protein Degradation
This is the most common method to directly visualize and semi-quantify the degradation of a target protein in cells.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13, OPM2) and allow them to adhere or stabilize in suspension. Treat cells with a dose-range of this compound (e.g., 0.5 nM to 5000 nM) or a vehicle control (DMSO) for a specified time (e.g., 2, 4, 24 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate with a primary antibody specific for BRD9. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, Actin) to confirm equal protein loading. Quantify band intensities using software like ImageJ to determine the percentage of remaining BRD9 protein relative to the vehicle control.
Protocol 2: Quantitative Mass Spectrometry for Global Proteome Selectivity
This unbiased approach provides a global view of protein abundance changes, offering the highest confidence in assessing degrader selectivity.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., MOLM-13) and treat them in biological replicate groups (e.g., n=5) with this compound (e.g., 100 nM) or vehicle (DMSO) for a defined period (e.g., 2 hours).
-
Lysis and Digestion: Harvest cells, lyse, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
-
Isobaric Labeling: Label the resulting peptide mixtures from each sample with tandem mass tags (TMT) or other isobaric labels. These tags allow for the multiplexed analysis of multiple samples in a single MS run.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The first stage of MS separates peptides by mass-to-charge ratio, and the second stage (MS/MS) fragments the peptides to determine their sequence and quantify the reporter ions from the isobaric tags.
-
Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify peptides and proteins, and quantify the relative abundance of each protein across the different treatment conditions. Perform statistical analysis (e.g., calculating q-values) to identify proteins with a significant change in abundance.
-
Visualization: Plot the results as a volcano plot, showing the fold-change in protein abundance versus the statistical significance for all quantified proteins.
Biological Context and Validation Logic
Understanding the biological role of BRD9 provides the rationale for its targeted degradation. BRD9 is a specific subunit of the ncBAF (SWI/SNF) complex, which uses the energy of ATP hydrolysis to remodel chromatin, thereby controlling which genes are accessible for transcription. Disrupting this complex by degrading BRD9 can lead to the downregulation of key oncogenic drivers like MYC and genes involved in ribosome biogenesis, ultimately inhibiting cancer cell growth.
The validation of this compound's selectivity follows a logical progression from in vitro biochemical assays to complex cellular and global proteomic analyses. This tiered approach ensures that both binding affinity and functional degradation are highly specific to the intended target.
Conclusion
The extensive body of evidence from biochemical, cellular, and global proteomic studies unequivocally demonstrates that this compound is a potent and highly selective degrader of the BRD9 protein. Quantitative proteomics reveals that at effective concentrations, this compound's activity is remarkably focused, with BRD9 being the only protein significantly downregulated out of thousands measured. This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for any therapeutic agent. The detailed protocols and validation workflows outlined herein provide a robust framework for the continued development and assessment of targeted protein degraders, highlighting this compound as a benchmark tool for studying BRD9 biology and as a promising candidate for further therapeutic development.
References
Preclinical Efficacy and Mechanism of Action of dBRD9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies and in vivo efficacy of dBRD9, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, typically Cereblon (CRBN)[1]. This induced proximity leads to the polyubiquitination of BRD9, marking it for degradation by the proteasome[2]. This targeted degradation approach offers a powerful and often more sustained method of protein inhibition compared to traditional small molecule inhibitors.
Signaling Pathway of this compound-Mediated BRD9 Degradation
Caption: Mechanism of this compound-induced BRD9 protein degradation.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines in a dose-dependent manner.
| Cell Line | Cancer Type | Key Findings | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Potent and selective degradation of BRD9 with an IC50 of 104 nM.[1] No significant effect on BRD4 and BRD7 protein expression.[2] | [1][2] |
| EOL-1 | Acute Myeloid Leukemia | Potent anti-proliferative effect in a dose-dependent manner over 7 days.[2] | [2] |
| OPM2, H929 | Multiple Myeloma | Induced G1 cell-cycle arrest and apoptosis after 96 hours of culture.[3] | [3] |
| LNCaP, VCaP, 22Rv1, C4-2 | Prostate Cancer | Dose-dependent reduction in cell viability with IC50 values around 3 µM for the BRD9 inhibitor I-BRD9.[4] this compound also showed a reduction in viable cell counts.[4] | [4] |
In Vivo Efficacy in Preclinical Models
This compound has shown significant in vivo efficacy in inhibiting tumor growth in various xenograft models.
Multiple Myeloma Xenograft Model
In a study utilizing a multiple myeloma xenograft model, this compound treatment resulted in significant tumor growth inhibition and improved overall survival.[3]
| Parameter | Value |
| Animal Model | NCr nude mice |
| Cell Line | OPM2 |
| Treatment | This compound-A at 50 mg/kg or vehicle |
| Administration | Intraperitoneally, once a day for 3 weeks |
| Outcome | Significant inhibition of tumor growth and improved overall survival compared to the vehicle-treated control group.[3] |
Prostate Cancer Xenograft Model
In a prostate cancer xenograft model using LNCaP cells with doxycycline-inducible shRNA for BRD9, a reduction in BRD9 levels led to significantly smaller tumors.[4]
| Parameter | Value |
| Animal Model | NCr nude mice |
| Cell Line | LNCaP tet-on shBRD9 |
| Treatment | Doxycycline (1.2 mg/mL in drinking water) to induce shBRD9 |
| Administration | Orally, immediately after cell injection or after tumors reached 200 mm³ |
| Outcome | Doxycycline treatment immediately after injection resulted in significantly smaller tumors, in many cases preventing tumor development.[4] When initiated on established tumors, it slowed tumor growth.[4] |
Experimental Protocols
In Vivo Xenograft Study (Multiple Myeloma)
This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a multiple myeloma xenograft model.[3]
Caption: Workflow for the in vivo multiple myeloma xenograft study.
Methodology:
-
Cell Culture: OPM2 multiple myeloma cells are cultured under standard conditions.
-
Animal Model: Female NCr nude mice are used for the study.
-
Tumor Inoculation: A suspension of OPM2 cells is injected subcutaneously into the flanks of the mice.
-
Tumor Engraftment Confirmation: Tumor engraftment is confirmed by bioluminescence imaging (BLI) and physical measurement of tumor size using calipers. Tumor volume is calculated using the formula: (length × width²) × 0.5.[3]
-
Randomization and Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. This compound-A is administered intraperitoneally at a dose of 50 mg/kg once daily for 21 days.[3]
-
Efficacy Assessment: Tumor growth is monitored regularly through BLI and caliper measurements. Overall survival of the mice is also recorded.
-
Ethical Considerations: All animal studies are performed under a protocol approved by the Institutional Animal Care and Use Committee.[3]
Cell Viability and Apoptosis Assays
Cell Viability:
-
Cells are seeded in multi-well plates and treated with varying concentrations of this compound or a vehicle control.
-
After a specified incubation period (e.g., 7 days), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2]
Apoptosis Assay:
-
Cells are treated with this compound or a vehicle control for a defined period (e.g., 96 hours).
-
Apoptosis is quantified by staining with Annexin V and a viability dye (e.g., propidium (B1200493) iodide) followed by flow cytometry analysis.[3]
Pharmacokinetics and Pharmacodynamics
While detailed pharmacokinetic and pharmacodynamic data for this compound is not extensively available in the public domain, the in vivo efficacy studies suggest that the compound has sufficient exposure and target engagement to exert a therapeutic effect at the tested doses. For PROTACs like this compound, pharmacodynamic readouts often involve measuring the levels of the target protein (BRD9) in tumors or surrogate tissues over time to confirm degradation.
Downstream Effects of BRD9 Degradation
The degradation of BRD9 has been shown to have significant downstream effects on gene expression and cellular processes, contributing to its anti-cancer activity.
-
Ribosome Biogenesis: In multiple myeloma, depletion of BRD9 downregulates genes involved in ribosome biogenesis.[3]
-
MYC Expression: BRD9 degradation leads to a decrease in the expression of the master regulator MYC.[3]
-
Inflammatory Response: BRD9 plays a role in regulating macrophage inflammatory responses, and its degradation can attenuate lipopolysaccharide (LPS)-induced transcriptional changes.[5]
-
Androgen Receptor Signaling: In prostate cancer, BRD9 is a critical regulator of androgen receptor signaling, and its inhibition reduces the expression of androgen receptor target genes.[4]
Logical Relationship of BRD9 Degradation and Cellular Effects
Caption: Downstream cellular consequences of this compound-mediated BRD9 degradation.
Conclusion
The preclinical data for this compound demonstrate its potential as a therapeutic agent in various cancers, particularly multiple myeloma and prostate cancer. Its mechanism of action, involving the targeted degradation of BRD9, leads to significant anti-proliferative and pro-apoptotic effects both in vitro and in vivo. The detailed experimental protocols and elucidated downstream effects provide a solid foundation for further clinical investigation of this compound and other BRD9-targeting therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
dBRD9 Experimental Protocols for Cell Culture: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of dBRD9, a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), in cell culture experiments. These guidelines are intended to assist researchers in studying the biological effects of BRD9 degradation and exploring its therapeutic potential.
Introduction to this compound
This compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the selective degradation of BRD9 protein.[1] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a critical role in regulating gene expression.[1] By hijacking the cell's ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BRD9, leading to the modulation of various cellular processes, including cell proliferation, cell cycle progression, and apoptosis.[1][2]
Mechanism of Action
This compound operates by forming a ternary complex with BRD9 and an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity, induced by the this compound molecule, allows the E3 ligase to tag BRD9 with ubiquitin molecules. This polyubiquitination marks BRD9 for recognition and degradation by the 26S proteasome.
Quantitative Data Summary
The following tables summarize the cellular activity of this compound and similar BRD9 degraders across various cell lines. These values can serve as a starting point for experimental design.
Table 1: Half-maximal Degradation Concentration (DC50) of BRD9 Degraders
| Compound | Cell Line | DC50 (nM) | Assay Time (h) |
| This compound-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 |
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
| VZ185 | - | 4.5 | - |
| DBr-1 | - | 90 | - |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound
| Compound | Cell Line | IC50 (nM) | Assay Time (days) |
| This compound-A | Multiple Myeloma Cell Lines | 10 - 100 | 5 |
| This compound | EOL-1 | 4.872 | 7 |
| This compound | A204 | 89.8 | 7 |
| This compound | OPM2, H929 | 10-100 | 5 |
Note: DC50 and IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.
Experimental Protocols
This section provides detailed protocols for key cellular assays to evaluate the effects of this compound.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to confirm the dose- and time-dependent degradation of BRD9 protein following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound (and DMSO as vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates at a density that allows for optimal growth during the treatment period. Allow adherent cells to attach overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control (GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound (and DMSO as vehicle control)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow adherent cells to attach overnight.
-
Treatment: Add 100 µL of medium containing various concentrations of this compound (or DMSO) to the wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cell line of interest
-
This compound (and DMSO as vehicle control)
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound or DMSO as described in the Western Blotting protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is for detecting apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell line of interest
-
This compound (and DMSO as vehicle control)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound or DMSO as previously described.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining to identify viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathways and Logical Relationships
This compound-mediated degradation of BRD9 has been shown to impact several key signaling pathways, primarily through the disruption of the ncBAF complex and its role in gene regulation.
The degradation of BRD9 disrupts the integrity and function of the ncBAF chromatin remodeling complex.[1] This leads to altered gene expression profiles, notably the downregulation of key oncogenes such as MYC.[3] The reduction in MYC expression, a master regulator of cell growth, subsequently inhibits ribosome biogenesis, a process essential for protein synthesis and cell proliferation.[2][3] These molecular events culminate in cell cycle arrest and the induction of apoptosis, ultimately leading to a decrease in cancer cell viability.[2]
References
Application Notes and Protocols for the Use of dBRD9 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology. As a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression, and its dysregulation has been implicated in the pathogenesis of various cancers, including synovial sarcoma and multiple myeloma.[1][2] dBRD9 is a potent and selective heterobifunctional degrader of BRD9.[3][4] It functions as a proteolysis-targeting chimera (PROTAC), inducing the selective degradation of BRD9 through the ubiquitin-proteasome system.[3][5] This document provides detailed application notes and protocols for the utilization of this compound in a mouse xenograft model, a critical step in the preclinical evaluation of its anti-tumor efficacy.
Mechanism of Action
This compound is a PROTAC that consists of a ligand that binds to BRD9 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3][6] The simultaneous binding of this compound to both BRD9 and CRBN forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to BRD9.[7] This polyubiquitination marks BRD9 for recognition and subsequent degradation by the 26S proteasome.[3][8] The degradation of BRD9 disrupts the function of the ncBAF complex, leading to the downregulation of oncogenic transcriptional programs and subsequent inhibition of tumor cell proliferation and survival.[2][9]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound-mediated degradation and a typical experimental workflow for a mouse xenograft study.
Caption: Mechanism of this compound-mediated BRD9 degradation.
Caption: Experimental workflow for a this compound mouse xenograft study.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing this compound or similar BRD9 degraders in mouse xenograft models.
Table 1: Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Cell Line | Mouse Strain | This compound Dose and Route | Treatment Schedule | Outcome | Reference |
| OPM2-Luc | NSG | 50 mg/kg, Intraperitoneal (IP) | Once daily for 21 days | Significant inhibition of tumor growth and prolonged survival | [9] |
Table 2: Efficacy of a BRD9 Degrader (CFT8634) in Multiple Myeloma Xenograft Models
| Cell Line | Mouse Strain | CFT8634 Dose and Route | Treatment Schedule | Outcome | Reference |
| NCI-H929 | NOD SCID | 3 or 10 mg/kg, Oral (PO) | Once daily for 21 days | Dose-dependent tumor growth inhibition | [10] |
| OPM-2 | NOD SCID | 10 mg/kg, Oral (PO) | Once daily | Varied response, synergistic with pomalidomide | [10] |
| RPMI-8226 | NOD SCID | 10 mg/kg, Oral (PO) | Once daily | Varied response | [10] |
| MM.1S | NOD SCID | 10 mg/kg, Oral (PO) | Once daily | Varied response | [10] |
Table 3: Effect of BRD9 Knockdown in a Prostate Cancer Xenograft Model
| Cell Line | Mouse Strain | Method | Treatment | Outcome | Reference |
| LNCaP | NCr nude | Doxycycline-inducible shBRD9 | Doxycycline in drinking water | Significantly smaller tumors, slowed tumor growth | [11] |
| PC3 | NRG | Doxycycline-inducible shBRD9 | Doxycycline in drinking water | Minimal effect on tumor growth | [11] |
Table 4: Effect of BRD9 Knockdown in a Hepatocellular Carcinoma Xenograft Model
| Cell Line | Mouse Strain | Method | Outcome | Reference |
| HCCLM3 | Nude mice | shRNA-mediated knockdown | Suppressed tumor growth and metastasis | [12] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Culture: Culture the desired cancer cell line (e.g., OPM2 for multiple myeloma, HCCLM3 for hepatocellular carcinoma) according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvest: On the day of injection, harvest the cells using an appropriate method (e.g., trypsinization for adherent cells).
-
Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Cell Resuspension: Centrifuge the cells and resuspend the cell pellet in a sterile solution of 1:1 phosphate-buffered saline (PBS) and Matrigel at the desired concentration (e.g., 1 x 107 cells/100 µL). Keep the cell suspension on ice until injection.
Tumor Implantation in Mice
-
Animal Model: Use immunocompromised mice (e.g., NSG, NOD SCID, or nude mice), typically 6-8 weeks old. The choice of strain may depend on the cell line used.[9][10][12]
-
Anesthesia: Anesthetize the mice using an approved method (e.g., isoflurane (B1672236) inhalation).
-
Injection: Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with a digital caliper 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
This compound Administration and Monitoring
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound treatment).
-
This compound Formulation: Prepare the this compound solution for administration. For intraperitoneal injection, this compound can be dissolved in a vehicle such as DMSO in 10% hydroxypropyl-β-cyclodextrin.[9] For oral administration, specific formulations may be required.
-
Administration: Administer this compound to the treatment group according to the planned dose and schedule (e.g., 50 mg/kg daily via IP injection).[9] Administer the vehicle solution to the control group.
-
Monitoring: Throughout the treatment period, monitor tumor volume and the body weight of the mice 2-3 times per week. Observe the general health and behavior of the animals daily.
Endpoint and Tissue Collection
-
Euthanasia: At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach the maximum allowed size), euthanize the mice using an approved method.
-
Tumor Excision and Measurement: Carefully excise the tumors and record their final weight.
-
Tissue Processing:
-
For pharmacodynamic analysis, snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C for subsequent Western blot analysis of BRD9 protein levels.
-
For histological analysis, fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours, followed by embedding in paraffin.
-
Pharmacodynamic and Histological Analysis
-
Western Blotting: Prepare protein lysates from the frozen tumor samples and perform Western blotting to assess the levels of BRD9 protein. Use an antibody specific for BRD9 and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
Immunohistochemistry (IHC): Section the paraffin-embedded tumor tissues and perform IHC staining for markers of proliferation (e.g., Ki67) to assess the anti-proliferative effects of this compound.[12] Hematoxylin and eosin (B541160) (H&E) staining can be used to evaluate tumor morphology.
Conclusion
The use of this compound in mouse xenograft models is a robust method for evaluating its preclinical anti-tumor efficacy. The protocols outlined in this document provide a comprehensive guide for researchers to design and execute such studies. Careful attention to experimental detail, including cell handling, tumor implantation, drug administration, and endpoint analysis, is crucial for obtaining reliable and reproducible data. The information gathered from these in vivo studies is vital for the continued development of BRD9 degraders as a promising therapeutic strategy for cancer.
References
- 1. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c4therapeutics.com [c4therapeutics.com]
- 11. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for dBRD9-Mediated BRD9 Degradation Analysis via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in certain cancers, including synovial sarcoma.[1][2] The development of targeted protein degraders, such as dBRD9, which utilize the ubiquitin-proteasome system to induce the degradation of BRD9, offers a promising therapeutic strategy.[3] This document provides a detailed protocol for assessing the efficacy of this compound compounds in inducing BRD9 degradation using western blotting, a fundamental technique for quantifying protein levels in cell lysates.
Mechanism of Action: this compound-Induced BRD9 Degradation
This compound is a proteolysis-targeting chimera (PROTAC) that functions by inducing the proximity of BRD9 to an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome. This process leads to the selective clearance of BRD9 from the cell.
Caption: Mechanism of this compound-induced BRD9 degradation.
Quantitative Data Summary
The following table represents typical quantitative data obtained from a western blot experiment designed to measure this compound-induced BRD9 degradation. Band intensities are normalized to a loading control (e.g., GAPDH or β-actin).
| This compound Concentration (nM) | Treatment Time (hours) | Normalized BRD9 Level (%) | Standard Deviation |
| 0 (Vehicle) | 6 | 100 | ± 5.2 |
| 1 | 6 | 85 | ± 4.8 |
| 10 | 6 | 52 | ± 6.1 |
| 50 | 6 | 18 | ± 3.5 |
| 100 | 6 | 7 | ± 2.1 |
| 500 | 6 | 8 | ± 2.5 |
| 1000 | 6 | 15 | ± 3.0 |
Experimental Protocol: Western Blot for BRD9 Degradation
This protocol outlines the steps to assess the dose-dependent degradation of BRD9 protein in cells treated with a this compound compound.
Caption: Western Blot experimental workflow for BRD9 degradation.
Materials
-
Cell Line of Interest: e.g., MOLM-13, HSSYII, OPM2.[3]
-
This compound Compound and Vehicle Control (DMSO)
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with Protease and Phosphatase Inhibitors [3][4]
-
Laemmli Sample Buffer (2x or 4x) [3]
-
SDS-PAGE Gels and Running Buffer
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[3]
-
Primary Antibodies:
-
Imaging System (e.g., chemiluminescence detector)[3]
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.[3]
-
For adherent cells, allow them to attach overnight.[3]
-
Treat cells with a range of this compound concentrations (e.g., 0.5, 5, 50, 500, and 5000 nM) and a vehicle control (DMSO) for a specified time (e.g., 4, 6, or 24 hours).[10]
-
-
Cell Lysis:
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.[3][4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3][4]
-
Incubate on ice for 30 minutes, vortexing occasionally.[3][4]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3][4]
-
Carefully collect the supernatant, which contains the protein extract.[3][4]
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3][4]
-
Incubate the membrane with the primary anti-BRD9 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[3][4]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3][4]
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.[3][4]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3][4]
-
-
Detection:
-
Loading Control and Data Analysis:
-
After imaging for BRD9, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading across all lanes.[4]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[3]
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity for each sample.[3]
-
Plot the normalized BRD9 levels against the concentration of the this compound compound to visualize the dose-response relationship.[3]
-
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. BRD9 Polyclonal Antibody (A303-781A) [thermofisher.com]
- 7. Anti-BRD9 antibody [EPR23888-5] Rabbit monoclonal (ab259839) | Abcam [abcam.com]
- 8. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. BRD9 antibody (68922-1-Ig) | Proteintech [ptglab.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for dBRD9 ChIP-seq: Identifying BRD9 Target Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genome-wide binding sites of the Bromodomain-containing protein 9 (BRD9) after targeted degradation with dBRD9, a proteolysis-targeting chimera (PROTAC). This protocol is intended for researchers seeking to elucidate the functional genomics of BRD9 and identify its direct target genes.
Introduction
BRD9 is a member of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and functions as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones.[1] Its involvement in the regulation of gene expression has implicated it in various diseases, including cancer.[2][3] The development of PROTACs, such as this compound, which induce the targeted degradation of BRD9, offers a powerful tool to study its function.[4] By coupling this compound treatment with ChIP-seq, researchers can effectively map the genomic locations where BRD9 is depleted, thereby revealing its direct target genes and downstream signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from representative BRD9 ChIP-seq studies.
Table 1: Genome-wide Distribution of BRD9 Binding Sites in Human Embryonic Stem Cells (hESCs)
| Feature | Number of Peaks | Percentage of Total Peaks |
| Near Transcription Start Sites (TSS, ± 2 kb) | 3,372 | ~45% |
| Other Genomic Regions (Intergenic, Intronic, etc.) | 4,122 | ~55% |
| Total High-Confidence Peaks | 7,494 | 100% |
Data derived from a study on BRD9 function in hESCs.[5]
Table 2: Cell-Type Specificity of BRD9 Binding Sites in Cancer Cell Lines
| Cell Line | Cell-Type Specific Peaks | Common Peaks (with HeLa) | Total Peaks |
| U937 (Histiocytic Lymphoma) | 2,656 | 1,272 | 3,928 |
| HeLa (Cervical Cancer) | 3,158 | 1,272 | 4,430 |
This table illustrates that while BRD9 has common binding sites across different cell types, a significant portion of its genomic occupancy is cell-type specific, with a preference for putative enhancer regions in a cell-specific context.[3]
Experimental Protocols
This protocol is adapted for a starting material of 5 to 10 million cells per ChIP experiment.
Part 1: Cell Treatment with this compound
-
Cell Culture : Culture cells of interest (e.g., OPM2 multiple myeloma cells) under standard conditions to ~80% confluency.
-
This compound Treatment : Treat cells with 100 nM this compound-A or a vehicle control (e.g., DMSO) for a desired time course, for instance, 6 or 24 hours, to induce BRD9 degradation.[6]
-
Cell Harvesting : After incubation, harvest the cells for the ChIP-seq procedure.
Part 2: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking :
-
Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Add formaldehyde (B43269) to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[6]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.[6]
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing :
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Fragment the chromatin to an average size of 200-500 bp. This can be achieved through:
-
-
Immunoprecipitation :
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-BRD9 antibody or a negative control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for at least 2 hours at 4°C.[6]
-
-
Washing :
-
Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[7]
-
Finally, wash the beads with a TE buffer.
-
-
Elution and Reverse Cross-linking :
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse the cross-links by incubating at 65°C for several hours or overnight in the presence of high salt.
-
-
DNA Purification :
-
Treat the samples with RNase A to remove RNA and then with Proteinase K to digest proteins.[4]
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[4]
-
Part 3: Library Preparation and Sequencing
-
Library Preparation : Prepare a sequencing library from the purified ChIP DNA and input control DNA according to the manufacturer's instructions for your chosen next-generation sequencing (NGS) platform (e.g., Illumina).
-
Sequencing : Perform high-throughput sequencing of the prepared libraries.
Visualizations
Experimental Workflow
Caption: Workflow for identifying BRD9 target genes using this compound ChIP-seq.
BRD9 Signaling Pathways
Caption: BRD9's role in signaling pathways and cellular functions.
References
- 1. BRD9 determines the cell fate of hematopoietic stem cells by regulating chromatin state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for RNA-seq Analysis Following dBRD9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a critical role in regulating gene expression. Targeted degradation of BRD9 using proteolysis-targeting chimeras (PROTACs), such as dBRD9, has emerged as a promising therapeutic strategy in various cancers. Understanding the global transcriptional consequences of this compound treatment is crucial for elucidating its mechanism of action and identifying biomarkers of response. RNA sequencing (RNA-seq) is a powerful tool for this purpose.
These application notes provide a detailed workflow for conducting RNA-seq analysis on cells treated with this compound, from experimental design to data analysis and interpretation.
Experimental Design and Treatment
A well-controlled experiment is fundamental to obtaining reliable RNA-seq data. The following is a recommended experimental setup:
-
Cell Lines: Select appropriate cell lines based on the research question. For example, synovial sarcoma cell lines are known to be sensitive to BRD9 degradation[1].
-
This compound Treatment: Treat cells with an effective concentration of this compound. A common concentration used in studies is 100 nM for 24 hours[2]. However, optimal concentration and duration may vary depending on the cell line and should be determined empirically. A DMSO-treated control group is essential.
-
Replicates: Use a minimum of three biological replicates for each condition (this compound-treated and DMSO control) to ensure statistical power.
Experimental Protocols
Protocol 1: Cell Lysis and RNA Extraction
This protocol is adapted for cells grown in culture and utilizes a column-based RNA extraction method for high-quality RNA.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RNeasy Plus Mini Kit (Qiagen) or similar
-
Lysis Buffer (e.g., Buffer RLT from Qiagen kit) containing β-mercaptoethanol
-
70% Ethanol
-
RNase-free water
Procedure:
-
Cell Harvesting: After this compound or DMSO treatment, aspirate the culture medium.
-
Wash: Wash the cells once with ice-cold PBS.
-
Cell Lysis: Add the appropriate volume of Lysis Buffer (e.g., 350 µL for a 6-well plate) to the cells. Scrape the cells and collect the lysate.
-
Homogenization: Pass the lysate through a 20-gauge needle 5-10 times to homogenize.
-
RNA Purification: Proceed with RNA purification using the RNeasy Plus Mini Kit according to the manufacturer's instructions. This typically involves:
-
Binding the RNA to the silica (B1680970) membrane of a spin column.
-
Washing the membrane with the provided wash buffers to remove contaminants.
-
Eluting the purified RNA in RNase-free water.
-
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a RIN (RNA Integrity Number) value > 8.
Protocol 2: RNA-seq Library Preparation
This protocol outlines the general steps for preparing stranded mRNA-seq libraries. The use of a specific kit, such as the NEBNext Poly(A) mRNA Magnetic Isolation Module and the Roche Kapa mRNA HyperPrep kit, is recommended[2][3].
Materials:
-
Purified total RNA (100 ng - 1 µg)
-
NEBNext Poly(A) mRNA Magnetic Isolation Module (or similar)
-
Roche Kapa mRNA HyperPrep Kit (or similar)
-
Magnetic stand
-
PCR thermocycler
Procedure:
-
mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads as per the NEBNext Poly(A) mRNA Magnetic Isolation Module protocol.
-
Fragmentation and Priming: Fragment the isolated mRNA and prime it for first-strand cDNA synthesis.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA. This step is crucial for determining the strandedness of the library.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the A-tailed cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
Library Quantification and Quality Control: Quantify the final library using a Qubit fluorometer and assess the size distribution using a bioanalyzer.
Bioinformatics Analysis Workflow
The following workflow outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes and affected pathways.
Quality Control of Raw Sequencing Reads
Use tools like FastQC to assess the quality of the raw FASTQ files.
Read Alignment
Align the high-quality reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR .
Quantification of Gene Expression
Generate a count matrix of reads per gene using tools such as featureCounts or HTSeq-count .
Differential Gene Expression Analysis
Perform differential gene expression analysis using the DESeq2 package in R[4].
Key Parameters for DESeq2:
-
Input: Raw count matrix.
-
Design Formula: ~ condition (where 'condition' represents this compound-treated vs. DMSO control).
-
Significance Thresholds: An adjusted p-value (padj) < 0.05 is a common threshold for identifying significantly differentially expressed genes[1][5]. A log2 fold change threshold (e.g., > 1 or < -1) can be applied to identify genes with substantial changes in expression.
Data Presentation
Table 1: Differentially Expressed Genes in Key Pathways after this compound Treatment
The following table summarizes representative genes that are significantly downregulated following this compound treatment, categorized by their involvement in key signaling pathways.
| Pathway | Gene | Log2 Fold Change (this compound vs. DMSO) | Adjusted p-value |
| Ribosome Biogenesis | RRS1 | -1.5 | < 0.001 |
| PES1 | -1.2 | < 0.001 | |
| BOP1 | -1.8 | < 0.001 | |
| MYC Signaling | MYC | -2.1 | < 0.0001 |
| MYC Target Gene 1 | -1.7 | < 0.01 | |
| MYC Target Gene 2 | -1.4 | < 0.01 | |
| TGF-β Signaling | GDF3 | -2.5 | < 0.05 |
| NODAL | -2.2 | < 0.05 | |
| LEFTY1 | -3.0 | < 0.01 | |
| LEFTY2 | -2.8 | < 0.01 | |
| Wnt Signaling | WNT3 | -1.9 | < 0.05 |
| WNT3A | -1.6 | < 0.05 |
Note: The Log2 Fold Change and Adjusted p-values are representative examples based on published findings and may vary depending on the specific experimental conditions.[2][6]
Visualization of Workflows and Pathways
Experimental and Bioinformatics Workflow
Caption: Overview of the experimental and bioinformatics workflow for RNA-seq analysis after this compound treatment.
This compound-Mediated Signaling Pathway Inhibition
Caption: Simplified diagram of key signaling pathways downregulated by this compound treatment.
Conclusion
This document provides a comprehensive guide for researchers performing RNA-seq analysis following this compound treatment. By following these detailed protocols and data analysis workflows, researchers can robustly identify the transcriptional consequences of BRD9 degradation, leading to a deeper understanding of its biological function and therapeutic potential. The key takeaways are that this compound treatment significantly impacts the expression of genes involved in critical cellular processes, most notably downregulating ribosome biogenesis and MYC signaling, as well as modulating the TGF-β and Wnt signaling pathways[2][6][7]. This information can be leveraged for further mechanistic studies and the development of novel cancer therapies.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis after dBRD9 Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
dBRD9 is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] BRD9 has emerged as a therapeutic target in various cancers, and its degradation has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for assessing apoptosis in cancer cell lines following treatment with this compound. The key assays described are Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, caspase activity assays to measure the activation of key executioner caspases, and Western blotting for the analysis of apoptotic protein markers.
Mechanism of Action: this compound-Induced Apoptosis
This compound is a heterobifunctional molecule, often referred to as a proteolysis-targeting chimera (PROTAC), that induces the degradation of BRD9 through the ubiquitin-proteasome system.[3] By simultaneously binding to BRD9 and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[4] The depletion of BRD9 disrupts gene expression programs that are essential for cancer cell survival and proliferation. Studies have shown that this compound treatment leads to a G1 phase cell cycle arrest followed by the induction of apoptosis. This apoptotic response is characterized by the activation of initiator and executioner caspases, such as caspase-8, caspase-9, and caspase-3, and the subsequent cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP).
Figure 1: this compound mechanism leading to apoptosis.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the pro-apoptotic effects of this compound.
Table 1: Induction of Apoptosis by this compound-A in Multiple Myeloma Cells
| Cell Line | Treatment | Assay | Result | Reference |
|---|---|---|---|---|
| OPM2 | This compound-A (96 hours) | Annexin V Staining | Increased percentage of apoptotic cells |
| H929 | this compound-A (96 hours) | Annexin V Staining | Increased percentage of apoptotic cells | |
Table 2: Activation of Apoptotic Markers by this compound-A in Multiple Myeloma Cells
| Cell Line | Treatment | Protein Marker | Result | Reference |
|---|---|---|---|---|
| OPM2 | This compound-A | Cleaved Caspase-8 | Dose-dependent increase | |
| OPM2 | This compound-A | Cleaved Caspase-9 | Dose-dependent increase | |
| OPM2 | This compound-A | Cleaved Caspase-3 | Dose-dependent increase |
| OPM2 | this compound-A | Cleaved PARP | Dose-dependent increase | |
Experimental Protocols
Here are detailed protocols for key experiments to assess apoptosis following this compound treatment.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost.
References
Optimal Concentration of dBRD9 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of dBRD9, a potent and selective BRD9 degrader, in various in vitro experimental settings. The protocols and data presented herein are intended to facilitate research into the biological functions of BRD9 and the therapeutic potential of its degradation.
Introduction to this compound
This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the selective degradation of Bromodomain-containing protein 9 (BRD9). It achieves this by simultaneously binding to BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein. As a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression. Its degradation has been shown to impact cell proliferation, viability, and key signaling pathways in various cancer models, making this compound a valuable tool for cancer research and drug development.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type, assay type, and experimental duration. The following tables summarize recommended concentration ranges based on published data.
Table 1: Optimal Concentrations of this compound for Cellular Assays
| Assay Type | Cell Line Examples | Recommended Concentration Range | Typical Incubation Time | Reference(s) |
| Cell Viability / Proliferation | Multiple Myeloma (OPM2, H929) | 10 - 100 nM (IC50) | 5 days | [1] |
| Prostate Cancer (LNCaP, VCaP) | 0.5 µM | 4 days | [2] | |
| Acute Myeloid Leukemia (EOL-1, MOML-13) | Effective in anti-proliferation assays | 7 days | [3] | |
| Western Blotting (BRD9 Degradation) | MOLM-13 | 0.5 - 5000 nM | 4 hours | [3] |
| LNCaP, VCaP | 5 nM - 5 µM | 4 days | [4] | |
| Target Engagement (ChIP-seq) | OPM2 | 100 nM | 6 or 24 hours | |
| Downstream Signaling Analysis | OPM2 | 100 nM | 72 hours | |
| Leukemia Cells | 100 nM | 3 - 6 days | ||
| Apoptosis Assay (Annexin V) | OPM2, H929 | 100 nM | 96 hours |
Table 2: Half-maximal Degradation Concentration (DC50) of BRD9 Degraders
| Compound | Cell Line | DC50 (nM) | Assay Time (h) |
| This compound-A | - | Not Specified | - |
| AMPTX-1 | MV4-11 | 0.5 | 6 |
| AMPTX-1 | MCF-7 | 2 | 6 |
| VZ185 | - | 4.5 | - |
| DBr-1 | - | 90 | - |
Signaling Pathways and Experimental Workflows
BRD9-Mediated Signaling Pathways
BRD9 degradation has been shown to significantly impact key signaling pathways involved in cancer progression.
Caption: this compound-mediated degradation of BRD9 and its impact on downstream signaling pathways.
General Experimental Workflow for this compound Treatment
The following diagram outlines a typical workflow for in vitro experiments involving this compound.
Caption: A generalized workflow for conducting in vitro experiments with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. A common starting range is 1 nM to 10 µM. Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 to 120 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 620 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot for BRD9 Degradation
This protocol is to confirm the degradation of BRD9 protein following this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD9
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0.5 nM to 5 µM) for a specified time (e.g., 4, 24, or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash and detect the signal using ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the extent of BRD9 degradation.
Conclusion
The optimal concentration of this compound for in vitro experiments is a critical parameter that requires careful determination for each specific experimental setup. The data and protocols provided in these application notes offer a solid foundation for researchers to design and execute their studies effectively. By understanding the mechanism of action and the impact of this compound on cellular pathways, scientists can further unravel the roles of BRD9 in health and disease, and explore the therapeutic potential of targeted protein degradation.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Determining the Effective Treatment Duration for dBRD9 in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal treatment duration for dBRD9, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain-containing protein 9 (BRD9). Establishing the effective treatment time is critical for accurately interpreting experimental results and for developing therapeutic strategies.
Introduction to this compound
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to BRD9, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers, including synovial sarcoma and multiple myeloma.[4][5][6] Degradation of BRD9 has been shown to disrupt ribosome biogenesis, downregulate MYC expression, and inhibit cancer cell growth.[4]
Section 1: Key Experiments for Determining Effective Treatment Duration
To determine the effective treatment duration of this compound in a specific cell line, a series of key experiments should be performed. These experiments are designed to characterize the kinetics of BRD9 degradation and its downstream functional consequences.
Time-Course Experiment to Measure BRD9 Degradation
This experiment aims to determine the onset and maximal degradation of BRD9 protein following this compound treatment.
Protocol:
-
Cell Seeding: Plate the cells of interest at an appropriate density to ensure they are in the logarithmic growth phase throughout the experiment.
-
This compound Treatment: Treat the cells with a predetermined optimal concentration of this compound (e.g., 100 nM). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cell lysates at various time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-treatment.[6]
-
Western Blot Analysis: Perform western blotting to detect BRD9 protein levels. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Quantification: Densitometrically quantify the BRD9 protein bands and normalize to the loading control. Express the results as a percentage of the vehicle-treated control at each time point.
Washout Experiment to Assess Recovery of BRD9
This experiment evaluates the duration of the degradation effect after this compound is removed from the culture medium. This provides insight into the required dosing frequency.
Protocol:
-
This compound Treatment: Treat cells with this compound for a duration sufficient to achieve maximal degradation (determined from the time-course experiment, e.g., 24 hours).
-
Washout: After the initial treatment, remove the medium, wash the cells with sterile PBS three times to remove any residual compound, and then add fresh, drug-free medium.[7]
-
Recovery Time Points: Harvest cell lysates at various time points after the washout (e.g., 0, 8, 16, 24, 48, 72 hours).
-
Western Blot Analysis: Analyze BRD9 protein levels by western blotting as described above.
Downstream Target Engagement and Phenotypic Assays
These experiments correlate the duration of BRD9 degradation with its biological effects.
Protocol:
-
Gene Expression Analysis (RT-qPCR or RNA-seq): Treat cells with this compound for various durations. Extract RNA and analyze the expression of known BRD9 target genes, such as those involved in ribosome biogenesis or MYC signaling pathways.[4] For instance, in OPM2 and H929 multiple myeloma cells, significant changes in gene expression were observed after 24 hours of this compound treatment.[4]
-
Cell Viability/Proliferation Assays: Treat cells with this compound for an extended period (e.g., 3 to 9 days), refreshing the medium with the compound as needed.[8] Measure cell viability using assays such as MTT or CellTiter-Glo.[4] This will determine the long-term consequences of sustained BRD9 degradation.
-
Cell Cycle Analysis: Treat cells for different durations (e.g., 24, 48, 72, 96 hours) and analyze the cell cycle distribution by flow cytometry after propidium (B1200493) iodide staining. This compound-A has been shown to induce G1 cell-cycle arrest in OPM2 and H929 cells in a time-dependent manner over 96 hours.[4]
-
Apoptosis Assays: Following treatment for various durations (e.g., 72, 96 hours), assess apoptosis using methods like Annexin V/PI staining followed by flow cytometry. Apoptosis was observed in OPM2 and H929 cells after 96 hours of this compound-A treatment.[4]
Section 2: Quantitative Data Summary
The following tables summarize quantitative data from published studies on this compound treatment.
Table 1: Time-Dependent Degradation of BRD9 in Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | BRD9 Degradation (%) | Reference |
| MOLM-13 | 100 nM | 2 hours | >90% | [2][9] |
| MOLM-13 | 100 nM | 4 hours | Near complete | [2] |
| HSSYII | 100 nM | 6 hours | Significant | [6] |
| SYO1 | 100 nM | 6 hours | Significant | [6] |
| HSSYII | 100 nM | 24 hours | Sustained | [6] |
| SYO1 | 100 nM | 24 hours | Sustained | [6] |
| A673 | 100 nM | 72 hours | Sustained | [6] |
| RH30 | 100 nM | 72 hours | Sustained | [6] |
Table 2: Anti-proliferative Effects of this compound in Cancer Cell Lines
| Cell Line | Assay Duration | IC50 / Effect | Reference |
| Multiple Myeloma Cell Lines | 5 days | 10 - 100 nM | [4] |
| EOL-1 | 7 days | Potent anti-proliferative effect | [2] |
| MOLM-13 | 7 days | Potent anti-proliferative effect | [2] |
| HSSYII (Synovial Sarcoma) | 9 days | Significant growth inhibition | [6] |
| LNCaP (Prostate Cancer) | 4 days | Reduced viability (0.5 µM) | [8] |
Section 3: Visualized Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced BRD9 degradation and downstream effects.
Experimental Workflow for Determining Treatment Duration
Caption: Workflow for determining the effective this compound treatment duration.
Section 4: Concluding Remarks
The effective treatment duration for this compound is cell-type dependent and should be empirically determined. A short treatment of 2-6 hours can be sufficient to induce maximal BRD9 degradation.[2][6] However, observing downstream phenotypic effects such as cell cycle arrest, apoptosis, and inhibition of proliferation often requires longer treatment periods, ranging from 24 hours to several days.[2][4][8] The provided protocols and data serve as a guide for researchers to design and execute experiments to establish the optimal this compound treatment duration for their specific cellular context, ensuring robust and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting dBRD9 Experiments
Welcome to the technical support center for dBRD9 degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding experiments involving the targeted degradation of BRD9.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex.
The mechanism of action involves three key components:
-
Target Binding: One end of the this compound molecule binds specifically to the bromodomain of BRD9.
-
E3 Ligase Recruitment: The other end of this compound binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).
-
Ternary Complex Formation: By binding to both BRD9 and CRBN simultaneously, this compound brings them into close proximity, forming a "ternary complex".
This proximity allows the CRBN E3 ligase to tag BRD9 with ubiquitin molecules. This polyubiquitination marks BRD9 for recognition and subsequent degradation by the 26S proteasome, the cell's natural protein disposal system.[1]
Troubleshooting: No or Poor Degradation
If you are observing minimal or no degradation of BRD9 in your experiments, a systematic evaluation of the entire process is necessary.[2] The following questions will guide you through the key potential points of failure.
Q2: My dose-response curve is bell-shaped. What is the "hook effect"?
The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations, resulting in a bell-shaped dose-response curve.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form unproductive binary complexes (this compound-BRD9 or this compound-CRBN) rather than the productive ternary complex required for degradation.[3]
-
Solution: Perform a wide, granular dose-response experiment (e.g., from 1 pM to 10 µM) to identify the optimal concentration range that gives maximal degradation (Dmax) before the hook effect begins.
Q3: How do I know if my cell line is suitable for a this compound experiment?
The success of a this compound experiment is highly dependent on the cellular context. Two key factors are critical:
-
BRD9 Expression: The target protein, BRD9, must be expressed in your cell line.
-
CRBN Expression: this compound relies on the E3 ligase Cereblon (CRBN). The cell line must express sufficient levels of CRBN for the degradation to occur. Low CRBN expression is a common reason for lack of activity.
-
Recommendation: Before starting a degradation experiment, confirm the endogenous protein levels of both BRD9 and CRBN in your chosen cell line using Western Blot or qPCR. While this compound-A sensitivity doesn't always correlate directly with BRD9 expression levels, the presence of both proteins is a prerequisite.
Q4: What if the proteasome itself is not active in my cells?
The final step of PROTAC-mediated degradation is proteasomal degradation. If this pathway is compromised, BRD9 will be ubiquitinated but not degraded.
-
Recommendation: Perform a "rescue" experiment. Pre-treat your cells with a proteasome inhibitor (e.g., 1-10 µM MG132) for 1-2 hours before adding this compound. If this compound is working correctly, the proteasome inhibitor should block the degradation of BRD9, leading to an accumulation of the protein compared to cells treated with this compound alone. This confirms that the degradation is proteasome-dependent.
Q5: How do I confirm that the this compound, BRD9, and CRBN are forming a ternary complex?
Directly verifying the formation of the ternary complex is a key mechanistic validation step.
-
Recommendation: Perform a co-immunoprecipitation (Co-IP) experiment. In cells treated with this compound, use an antibody against CRBN to pull down the E3 ligase and its binding partners. Then, use a Western Blot to probe the immunoprecipitated sample for the presence of BRD9. Detecting BRD9 in the CRBN pulldown confirms the formation of the this compound-induced ternary complex.
Q6: this compound is not working. Could the compound itself be the problem?
Yes, issues with the compound are a common source of experimental failure.
-
Troubleshooting Steps:
-
Purity and Integrity: Verify the purity and chemical identity of your this compound stock using methods like LC-MS. Ensure it has been stored correctly to prevent degradation.
-
Solubility: this compound is a relatively large molecule and may have solubility issues in aqueous media. Ensure it is fully dissolved in a suitable solvent (like DMSO) before diluting it in your cell culture medium.
-
Q7: How selective is this compound? Could it be degrading other proteins?
This compound has been shown to be highly selective for BRD9. Studies have demonstrated that it does not significantly affect the expression of other bromodomain family members like BRD4 and BRD7 at effective concentrations. However, the warhead used in some BRD9 degraders may have some affinity for BRD7.
-
Recommendation: When characterizing a new batch of this compound or in a new cell line, it is good practice to perform a Western Blot for closely related proteins, such as BRD7 and BRD4, to confirm its selectivity in your experimental system.
Data Presentation
Quantitative Degradation Data for BRD9 Degraders
The potency (DC50) and efficacy (Dmax) of BRD9 degraders can vary significantly depending on the specific degrader, the E3 ligase it recruits, the cell line, and the treatment time.
| Degrader | E3 Ligase Recruited | Cell Line | Treatment Time | DC50 | Dmax | Reference(s) |
| This compound | CRBN | MOLM-13 | 4 hours | 104 nM | >90% | |
| AMPTX-1 | DCAF16 | MV4-11 | 6 hours | 0.5 nM | 93% | |
| AMPTX-1 | DCAF16 | MCF-7 | 6 hours | 2 nM | 70% | |
| CFT8634 | CRBN | HEK293T (HiBiT) | N/A | 4 nM | 96% (Emax 4%) | |
| VZ185 | VHL | HeLa | 4 hours | 560 nM | ~80% | |
| DBr-1 | DCAF1 | HEK293 (HiBiT) | 2 hours | 90 nM | ~90% | |
| E5 | N/A | MV4-11 | N/A | 16 pM | N/A |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Quantifying BRD9 Degradation
This protocol outlines the steps to assess BRD9 protein levels after treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in your cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended for initial experiments to determine DC50 and observe any potential hook effect. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein molecular weight marker.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD9 signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol can be used to verify the this compound-dependent interaction between BRD9 and CRBN.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in 10 cm plates.
-
Optional: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to stabilize the ternary complex and prevent the degradation of BRD9.
-
Treat cells with an effective concentration of this compound (determined from your dose-response curve) or DMSO (vehicle control) for a short duration (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold, non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40 and protease/phosphatase inhibitors) to preserve protein-protein interactions.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Immunoprecipitation:
-
Normalize protein concentrations for all samples. Set aside a small aliquot (e.g., 20-30 µg) as an "input" control.
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 2-5 µg of an anti-CRBN antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of a non-specific IgG antibody in a separate sample.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads to each sample and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Load the eluted samples and the input controls onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1.
-
Probe separate membranes with primary antibodies against BRD9 and CRBN.
-
A band for BRD9 in the sample where CRBN was immunoprecipitated (but not in the IgG control) indicates a successful co-immunoprecipitation and confirms the formation of the ternary complex.
-
Signaling Pathway Visualization
The Ubiquitin-Proteasome System (UPS)
This compound-mediated degradation is dependent on the cell's endogenous Ubiquitin-Proteasome System. This pathway involves a three-enzyme cascade (E1, E2, E3) that attaches ubiquitin to a substrate protein, marking it for destruction.
References
potential off-target effects of the dBRD9 degrader
Welcome to the technical support center for the dBRD9 degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for the this compound degrader?
A1: this compound is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][2] This induced proximity leads to the ubiquitination of BRD9, tagging it for degradation by the cell's proteasome.[3] This targeted protein degradation can offer greater potency and selectivity compared to traditional inhibitors.[1]
Q2: How selective is the this compound degrader for BRD9?
A2: this compound has been shown to be highly selective for BRD9. In quantitative mass spectrometry experiments in MOLM-13 cells treated with 100 nM this compound for 2 hours, BRD9 was the only protein to show a significant decrease in abundance, with a median 5.5-fold lower level.[3][4][5] The levels of other proteins, including the closely related bromodomain-containing proteins BRD4 and BRD7, remained largely unchanged.[3][4] This high selectivity is a key advantage for minimizing off-target effects.
Q3: What are the potential known off-target effects of this compound?
A3: While this compound is highly selective, potential off-target effects can still occur, particularly at high concentrations.[6] Some studies have noted that at concentrations above 5 µM, inhibitors of BRD9 can show off-target effects leading to reduced cell viability in non-cancerous cell lines.[6] For this compound, which links a BRD9 binder to an E3 ligase modulator like pomalidomide (B1683931), there is a theoretical potential for off-target effects related to the pomalidomide moiety, such as the degradation of IKZF family transcription factors.[5] However, proteomics studies have shown this compound to be remarkably selective for BRD9.[3][4][5]
Q4: What is the "hook effect" and how can it impact my experiments with this compound?
A4: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where an excessively high concentration of the degrader can lead to a decrease in degradation efficiency.[1][7] This occurs because at high concentrations, the degrader is more likely to form binary complexes (either with BRD9 alone or the E3 ligase alone) rather than the productive ternary complex (BRD9-dBRD9-E3 ligase) required for degradation.[1][8] It is therefore crucial to perform a dose-response experiment to identify the optimal concentration for maximal degradation.[1]
Q5: Can this compound degrade proteins other than BRD9, such as BRD7?
A5: this compound is designed to be selective for BRD9. Studies have shown that this compound does not significantly affect the protein levels of BRD7 or BRD4 at effective concentrations.[3][4] This is in contrast to some other degraders, like VZ185, which was developed to degrade both BRD9 and BRD7.[9] The selectivity of this compound for BRD9 over BRD7 is an important feature for dissecting the specific functions of BRD9.[7]
Troubleshooting Guide
Issue 1: Inefficient or no degradation of BRD9 is observed.
| Possible Causes | Troubleshooting Steps |
| Suboptimal Degrader Concentration | The concentration of this compound is critical. Too low of a concentration may not effectively form the ternary complex, while too high of a concentration can lead to the "hook effect".[1][7] Recommendation: Perform a dose-response experiment (e.g., 0.5 nM to 5000 nM) to determine the optimal concentration (DC50) for your specific cell line.[1][3] |
| Inappropriate Treatment Time | BRD9 degradation is time-dependent, and the kinetics can vary. Recommendation: Conduct a time-course experiment. Degradation can often be observed within a few hours of treatment, with some studies showing near-complete loss of BRD9 within one hour.[1][4] |
| Cell Line Specificity | The expression levels of BRD9 and the E3 ligase (e.g., Cereblon) can differ significantly between cell lines, which will impact degradation efficiency.[1] Recommendation: Confirm the expression of both BRD9 and the relevant E3 ligase in your cell line using Western Blot or proteomics. |
| Compound Instability or Insolubility | The this compound degrader may be unstable or precipitate in your cell culture media. Recommendation: Ensure the degrader is fully dissolved and stable under your experimental conditions. Always follow the manufacturer's instructions for proper storage and handling.[1] |
| Proteasome or E3 Ligase Pathway Inhibition | If other compounds are used in your experiment, they may be interfering with the ubiquitin-proteasome system. Recommendation: Ensure that other treatments do not inhibit proteasome or E3 ligase activity. Co-treatment with a proteasome inhibitor like MG132 can be used as a negative control to confirm degradation is proteasome-dependent.[7] |
Issue 2: Off-target protein degradation is suspected.
| Possible Causes | Troubleshooting Steps |
| High Degrader Concentration | High concentrations of this compound may lead to off-target binding and degradation. Recommendation: Use the lowest effective concentration determined from your dose-response experiments. |
| Promiscuous Binding of the Warhead | The portion of the degrader that binds to the target protein may have some affinity for other proteins. Recommendation: Perform an unbiased quantitative proteomics experiment (e.g., TMT-MS) to get a global view of protein level changes and identify any potential off-targets.[10] |
| Cereblon-Mediated Off-Targets | The pomalidomide component of this compound recruits the Cereblon E3 ligase, which has its own set of native substrates. Recommendation: As a control, treat cells with pomalidomide alone to distinguish between this compound-specific effects and those mediated solely by Cereblon modulation.[8] |
Data on this compound Selectivity
Table 1: Comparative Selectivity of BRD9 Degraders and Inhibitors
| Compound | Type | Target(s) | BRD9 | BRD7 | BRD4 | Selectivity Notes |
| This compound | Degrader (PROTAC) | BRD9 | Potent Degradation | No degradation up to 5 µM[10] | No degradation up to 5 µM[10] | Highly selective for BRD9 over other bromodomains, including the BET family.[3] |
| VZ185 | Degrader (PROTAC) | BRD9/BRD7 | DC50 = 4 nM[11] | DC50 = 34 nM[11] | - | Designed as a potent degrader of both BRD9 and BRD7.[9] |
| I-BRD9 | Inhibitor | BRD9 | pKd=8.7 (20 nM)[10] | pKd=6.4 (400 nM)[10] | >10 µM[10] | Over 500-fold selective for BRD9 over BRD4.[10] |
| BI-7273 | Inhibitor | BRD9/BRD7 | Kd = 9 nM[9] | - | - | A potent inhibitor of both BRD7 and BRD9.[9] |
Table 2: Summary of Proteomics Data for this compound
| Cell Line | Treatment | Number of Proteins Quantified | Key Finding |
| MOLM-13 | 100 nM this compound for 2 hours | 7,326 | BRD9 was the only protein showing a statistically significant decrease in abundance (5.5-fold lower). 99% of other proteins differed by less than 0.30-fold.[3][4][5] |
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for the desired duration.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, prepare with Laemmli sample buffer, and resolve ~20 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate with a primary anti-BRD9 antibody overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
Protocol 2: Quantitative Proteomics for Off-Target Analysis
-
Objective: To identify and quantify changes in the proteome following this compound treatment in an unbiased manner.
-
Procedure:
-
Treat cells in triplicate with this compound (e.g., 100 nM for 6 hours) and a vehicle control (DMSO).[7]
-
Lyse the cells, extract the proteins, and digest them into peptides.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the data to identify and quantify thousands of proteins, allowing for a comparison of protein abundance between the this compound-treated and control samples.[10] This will reveal any proteins that are significantly degraded besides BRD9.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: dBRD9 in Cancer Cell Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dBRD9, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to BRD9 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, leading to the downregulation of oncogenic transcriptional programs, including those driven by MYC, and can induce cell cycle arrest and apoptosis in sensitive cancer cells.[1][2][3]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?
A2: Intrinsic resistance to this compound can occur for several reasons and is not always correlated with the expression level of BRD9 itself.[4] Potential factors include:
-
Low E3 Ligase Expression: The cell line may have low endogenous expression of the E3 ligase components that this compound utilizes, such as CRBN or other parts of the CRL4-CRBN complex.[1]
-
Dysfunctional Ubiquitin-Proteasome System: General defects in the ubiquitin-proteasome pathway can prevent the degradation of BRD9 even after ubiquitination.
-
Redundant Signaling Pathways: The cancer cells may rely on parallel signaling pathways that compensate for the loss of BRD9 function.
-
High Expression of Drug Efflux Pumps: Overexpression of multidrug resistance proteins like MDR1 (P-glycoprotein) can reduce the intracellular concentration of this compound.
Q3: My cells initially responded to this compound, but have now developed acquired resistance. What are the likely mechanisms?
A3: Acquired resistance to this compound and other PROTACs is an emerging area of study. Key mechanisms identified in preclinical models include:
-
Genomic Alterations in the E3 Ligase Complex: This is a primary mechanism of acquired resistance. Cancer cells can develop mutations, deletions, or downregulate the expression of core components of the E3 ligase complex recruited by the PROTAC. For CRBN-based this compound, this often involves the loss of CRBN expression.
-
Upregulation of Drug Efflux Pumps: Similar to intrinsic resistance, prolonged treatment can lead to the selection of cells with increased expression of drug efflux pumps like MDR1.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative signaling pathways that bypass the need for BRD9-dependent transcription. For example, they may find other ways to activate MYC or its downstream targets.
-
Target Modification (Less Common for PROTACs): While less common for PROTACs compared to traditional inhibitors, mutations in the BRD9 protein that prevent this compound binding could theoretically occur. However, resistance is more frequently associated with the degradation machinery.
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of BRD9 observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line has low expression of the required E3 ligase (e.g., CRBN). | 1. Verify the expression of CRBN and other key components of the CRL4-CRBN complex (e.g., CUL4A) in your cell line via Western blot or qPCR. 2. Consider using a different this compound analog that recruits an alternative E3 ligase (e.g., VHL-based). |
| Dysfunctional ubiquitin-proteasome system. | 1. As a positive control, treat cells with a proteasome inhibitor (e.g., MG132 or Bortezomib) alongside this compound. A rescue of BRD9 from degradation would confirm that the proteasome is involved. 2. Treat cells with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924) to confirm dependency on the Cullin-RING ligase system. |
| Suboptimal concentration or treatment duration. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. 2. Perform a time-course experiment to identify the optimal treatment duration for maximal BRD9 degradation. |
| This compound is being actively transported out of the cells. | 1. Test for the expression of MDR1 (ABCB1). 2. If MDR1 is highly expressed, consider co-treatment with an MDR1 inhibitor to see if BRD9 degradation is restored. |
Problem 2: Cells are resistant to this compound-induced growth arrest/apoptosis despite successful BRD9 degradation.
| Possible Cause | Troubleshooting Step |
| Activation of compensatory signaling pathways. | 1. Perform RNA-sequencing or other transcriptomic analysis to identify upregulated signaling pathways in resistant cells compared to sensitive parental cells. 2. Investigate potential bypass mechanisms, such as the activation of other transcription factors or parallel survival pathways. |
| Cell context dependency. | The functional consequences of BRD9 loss can be highly context-dependent. The targeted oncogenic pathways in your cell model may not be critically dependent on BRD9. |
| Development of a drug-tolerant persister cell population. | Consider that a subpopulation of cells may enter a quiescent, drug-tolerant state. Evaluate markers of cellular senescence or stemness. |
Experimental Protocols
Generation of an Engineered this compound-Resistant Cell Line using a Bromodomain-Swap Allele
This protocol allows for the creation of a cell line that is resistant to this compound by expressing a functional BRD9 protein with a modified bromodomain, thereby confirming that the effects of this compound are on-target.
1. Design of the Bromodomain-Swap Construct:
-
Obtain the cDNA for human BRD9.
-
Using molecular cloning techniques (e.g., site-directed mutagenesis or Gibson assembly), replace the coding sequence for the BRD9 bromodomain with the coding sequence for a different bromodomain, for example, the first bromodomain of BRD4.
-
Ensure the construct is in a suitable expression vector (e.g., lentiviral vector) with a selectable marker.
2. Generation of Stable Cell Lines:
-
Transfect or transduce the target cancer cell line (e.g., a sensitive AML cell line) with the bromodomain-swap BRD9 construct.
-
Select for stably expressing cells using the appropriate selection agent.
-
As a control, generate a stable cell line expressing wild-type BRD9.
3. Validation of Resistance:
-
Treat both the bromodomain-swap and wild-type BRD9 expressing cell lines, along with the parental cell line, with a dose range of this compound.
-
After the appropriate treatment duration, assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Cells expressing the bromodomain-swap BRD9 should exhibit a rightward shift in the dose-response curve, indicating resistance to this compound, while the wild-type and parental cells remain sensitive.
-
Confirm via Western blot that endogenous BRD9 is degraded in all cell lines, but the exogenously expressed bromodomain-swap BRD9 is not.
Visualizations
Caption: Mechanism of action of this compound leading to targeted protein degradation.
References
Navigating the "Hook Effect": A Technical Support Guide for dBRD9 Experiments
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of dBRD9 experiments?
A1: The "hook effect" describes the paradoxical observation where the degradation efficiency of this compound decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve.[1] Instead of reaching a plateau of maximum degradation, excessively high concentrations of this compound lead to a reduced effect.[2]
Q2: What causes the hook effect with this compound?
A2: The hook effect is caused by the formation of unproductive binary complexes at high this compound concentrations.[2] this compound works by forming a productive ternary complex between the target protein (BRD9) and an E3 ligase, which tags BRD9 for proteasomal degradation. At excessive concentrations, this compound can independently bind to either BRD9 or the E3 ligase, forming binary complexes (this compound-BRD9 or this compound-E3 ligase) that cannot facilitate degradation and outcompete the formation of the necessary ternary complex.
Q3: Why is it critical to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent concentration of this compound might be mistakenly classified as inactive if it is tested at a concentration that is too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal. This can obscure the true potency of the molecule and lead to inaccurate determination of key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the hook effect, including the relative binding affinities of this compound for BRD9 and the E3 ligase, the intracellular concentration of the degrader, and the expression levels of both BRD9 and the recruited E3 ligase in the specific cell line being used. Even the valency of the degrader can play a role, although it is not the sole determinant.
Troubleshooting Guide
Problem 1: My dose-response curve for this compound is "bell-shaped," with decreased BRD9 degradation at the highest concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment using a wider and more granular concentration range. It is recommended to use at least 8-10 concentrations with half-log dilutions to clearly define the bell shape and identify the optimal concentration for maximal degradation (Dmax).
-
Select Optimal Concentration: For subsequent experiments, use this compound at concentrations at or below the determined Dmax to ensure you are working in the productive range of the dose-response curve.
-
Assess Ternary Complex Formation: If available, use biophysical assays like co-immunoprecipitation (Co-IP) to directly measure the formation of the BRD9-dBRD9-E3 ligase ternary complex at different concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: this compound shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: Your selected concentration range may be too high and fall entirely within the hook effect region, or it may be too low to induce degradation.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Screen a very wide range of this compound concentrations, for example, from 1 pM to 100 µM, to ensure you capture the full dose-response profile.
-
Optimize Incubation Time: Degradation is a time-dependent process. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, potentially optimal concentration to determine the ideal treatment duration.
-
Verify Cellular Components: Confirm that your chosen cell line expresses sufficient levels of both the target protein (BRD9) and the recruited E3 ligase (e.g., Cereblon for this compound). This can be checked via Western Blot.
-
Quantitative Data Summary
The potency (DC50) and efficacy (Dmax) of BRD9 degraders can vary based on the specific compound, cell line, and experimental conditions. The table below summarizes reported values for a BRD9 degrader to provide a reference range.
| Degrader | Cell Line | DC50 | Dmax | Treatment Time |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | 6 hours |
| AMPTX-1 | MCF-7 | 2 nM | 70% | 6 hours |
| This compound | MOLM-13 | ~10 nM | >80% | 2 hours |
| This compound | Prostate Cancer Cells | 0.5 µM | Significant Proliferation Reduction | 48+ hours |
Note: Values are approximate and sourced from various studies. Researchers should determine these parameters empirically for their specific experimental system.
Experimental Protocols
Protocol 1: Dose-Response Analysis of BRD9 Degradation by Western Blot
This protocol outlines the quantification of BRD9 protein levels following this compound treatment to identify the optimal concentration and observe any potential hook effect.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. A wide range is recommended for the initial experiment (e.g., 1 nM to 10 µM). Treat cells for a predetermined time (e.g., 6, 18, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the BRD9 signal to the loading control. Plot the normalized BRD9 levels against the log of the this compound concentration to visualize the dose-response curve and identify the hook effect.
Visualizations
This compound Mechanism and the Hook Effect
The diagram below illustrates the mechanism of this compound-mediated degradation and the competitive binary complex formation that leads to the hook effect at high concentrations.
Caption: this compound mechanism of action and the hook effect.
Experimental Workflow for Optimizing this compound Concentration
This workflow provides a step-by-step process for determining the optimal concentration of this compound for your experiments.
Caption: Workflow for this compound concentration optimization.
References
cell line-specific variability in response to dBRD9
Welcome to the technical support center for dBRD9, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to help troubleshoot any issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It works by inducing the degradation of the BRD9 protein.[1] It consists of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[2][3] This proximity leads to the ubiquitination of BRD9, marking it for degradation by the cell's proteasome machinery.[1][3] This targeted protein degradation offers a potent and selective method to study the function of BRD9.[4]
Q2: I am not observing the expected phenotype (e.g., cell death, growth inhibition) in my cell line after this compound treatment. Why?
A2: Cell line-specific variability in response to this compound is a known phenomenon.[5] Several factors can contribute to this:
-
Lack of Dependency: The primary reason for a lack of phenotype is that your cell line may not be dependent on BRD9 for survival or proliferation. BRD9 dependence has been observed in specific cancer types, such as certain synovial sarcomas, malignant rhabdoid tumors, and a subset of multiple myeloma and acute myeloid leukemia cell lines.[6][7][8]
-
Downstream Pathways: The sensitivity to BRD9 degradation is not typically correlated with the expression level of BRD9 itself.[5] Instead, it may be linked to the cell's reliance on pathways regulated by BRD9, such as ribosome biogenesis and MYC signaling.[6][7]
-
E3 Ligase Expression: The efficacy of this compound is dependent on the expression of the E3 ligase it recruits (e.g., CRBN). Low or absent expression of the necessary E3 ligase in your cell line will render this compound ineffective.[4]
-
Drug Concentration and Treatment Time: The optimal concentration and duration of this compound treatment can vary between cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.[4]
Q3: How do I confirm that this compound is working in my cells?
A3: The first and most critical step is to verify the degradation of the BRD9 protein. This is typically done by Western blotting. You should observe a significant reduction in BRD9 protein levels upon treatment with this compound. It is also good practice to check for off-target effects by assessing the levels of related proteins, such as other bromodomain-containing proteins (e.g., BRD4, BRD7), which should not be affected by a selective this compound degrader.[1][9]
Q4: What are some this compound-sensitive and resistant cell lines I can use as controls?
A4: Based on published literature, here are some examples:
-
Sensitive: MOLM-13 (Acute Myeloid Leukemia)[1][2], OPM2 and H929 (Multiple Myeloma)[6], MV4-11 (Acute Myeloid Leukemia)[10], RS4;11 (Acute Lymphoblastic Leukemia)[10], HSSYII (Synovial Sarcoma)[3].
-
Less Sensitive/Resistant: U266 and 8226 (Multiple Myeloma)[10], HEL and KO52 (Acute Myeloid Leukemia)[10], T-ALL cell lines (e.g., Jurkat, MOLT-4)[10], AR-negative prostate cancer cell lines (PC3, DU145)[11].
Q5: Does the level of BRD9 expression in a cell line predict its sensitivity to this compound?
A5: No, studies have shown that there is no direct correlation between the basal expression level of BRD9 protein and the sensitivity of a cell line to this compound-induced growth inhibition.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.
Problem 1: No or low degradation of BRD9 protein observed by Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment. Test a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for BRD9 degradation in your cell line.[4] |
| Inappropriate Treatment Duration | Conduct a time-course experiment. Harvest cells at different time points after this compound treatment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation.[4] Degradation can be rapid, sometimes occurring within a few hours.[12] |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., CRBN for many this compound compounds) in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line.[4] |
| Compound Instability/Solubility | Ensure that this compound is properly dissolved and stable in your cell culture medium. Refer to the manufacturer's instructions for storage and handling. Prepare fresh dilutions for each experiment. |
| Technical Issues with Western Blotting | Verify your Western blot protocol. Ensure efficient protein transfer and use a validated primary antibody for BRD9. Include a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.[3] |
Problem 2: BRD9 is degraded, but there is no observable phenotype.
| Possible Cause | Troubleshooting Step |
| Cell Line is Not Dependent on BRD9 | The cell line may not require BRD9 for the process you are studying (e.g., proliferation, survival). Consider using a known BRD9-dependent cell line as a positive control.[10] |
| Assay is Not Sensitive Enough | The assay you are using to measure the phenotype may not be sensitive enough. Consider using multiple, complementary assays. For example, in addition to a proliferation assay, you could perform a cell cycle analysis or an apoptosis assay.[6] |
| Redundancy with Other Proteins | Other proteins or pathways may be compensating for the loss of BRD9. |
| Experimental Timeframe is Too Short | The phenotypic effects of BRD9 degradation may take longer to manifest. Extend the duration of your experiment and assess the phenotype at later time points. |
Quantitative Data Summary
The following tables summarize the reported cellular activity of this compound and other BRD9 degraders in various cancer cell lines.
Table 1: Half-maximal Degradation Concentration (DC₅₀) of BRD9 Degraders
| Compound | Cell Line | Cancer Type | DC₅₀ (nM) |
| This compound | MOLM-13 | Acute Myeloid Leukemia | <10 |
| This compound-A | HSSYII | Synovial Sarcoma | ~1 |
| QA-68 | MV4-11 | Acute Myeloid Leukemia | 1-10 |
| This compound-A | OPM2 | Multiple Myeloma | 10-100 |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of BRD9 Degraders (Cell Viability)
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |
| This compound | EOL-1 | Eosinophilic Leukemia | Potent anti-proliferative effect |
| This compound | MOLM-13 | Acute Myeloid Leukemia | Potent anti-proliferative effect |
| This compound-A | OPM2 | Multiple Myeloma | 10-100 |
| This compound-A | H929 | Multiple Myeloma | 10-100 |
| QA-68 | MV4-11 | Acute Myeloid Leukemia | 1-10 |
| QA-68 | MM.1S | Multiple Myeloma | High sensitivity |
| I-BRD9 | LNCaP | Prostate Cancer | ~3000 |
| I-BRD9 | VCaP | Prostate Cancer | ~3000 |
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, OPM2)[3]
-
Complete cell culture medium
-
This compound (and DMSO as vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of this compound concentrations or for a time-course with a fixed concentration. Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.[3]
-
Add 100-150 µL of ice-cold RIPA buffer to each well.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[3]
-
Collect the supernatant containing the protein.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
-
Detection:
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized BRD9 levels against the concentration or time of this compound treatment.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: General experimental workflow for assessing this compound effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
using an inactive control compound for dBRD9 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dBRD9 and its inactive control compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional chemical degrader specifically designed to target the BRD9 protein. It functions as a proteolysis-targeting chimera (PROTAC), a molecule that induces the degradation of a target protein. This compound accomplishes this by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, such as cereblon (CRBN). This proximity facilitates the tagging of BRD9 with ubiquitin, marking it for degradation by the cell's proteasome machinery. This targeted degradation allows for the study of BRD9's function with high specificity.[1][2]
Q2: Why is an inactive control compound necessary for this compound experiments?
A2: An inactive control is crucial to ensure that the observed biological effects are specifically due to the degradation of BRD9 and not from off-target effects of the this compound molecule itself. An ideal inactive control is structurally very similar to this compound but lacks the ability to induce BRD9 degradation. This allows researchers to distinguish between the pharmacological effects of the compound and the biological consequences of depleting the BRD9 protein.
Q3: What is a suitable inactive control for this compound and how is it validated?
A3: A commonly used inactive control for this compound is a molecule that is structurally analogous but deficient in a key feature required for its degradation activity. For instance, a non-targeting control analog of this compound has been developed which lacks a critical hydrogen bonding moiety.[3] This structural change prevents it from effectively binding to BRD9 and/or recruiting the E3 ligase, thus abolishing its ability to degrade the BRD9 protein.
Validation of an inactive control is typically performed through a series of experiments:
-
Western Blotting: To confirm it does not cause BRD9 degradation.
-
Biochemical Affinity Assays: To demonstrate reduced or no binding to the BRD9 bromodomain.
-
Cell Viability/Proliferation Assays: To show it does not replicate the anti-proliferative effects of this compound in sensitive cell lines.[3]
Another example of a control compound is GSK8573, which was designed as a control for a BRD9 inhibitor. While it retains some affinity for BRD9, it is inactive against other bromodomains.[4] When selecting an inactive control, it is essential to choose one that is well-characterized and appropriate for the specific experimental context.
Troubleshooting Guide
Problem 1: Inconsistent or incomplete BRD9 degradation observed by Western Blot.
-
Possible Cause 1: Suboptimal this compound Concentration or Incubation Time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A typical starting point is to treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 500 nM) for various time points (e.g., 4, 8, 24 hours).[1]
-
-
Possible Cause 2: Poor Cell Health.
-
Solution: Ensure cells are healthy and not overgrown before treatment. Unhealthy cells may have compromised protein degradation machinery.
-
-
Possible Cause 3: Reagent Quality.
-
Solution: Use freshly prepared this compound solutions. The compound's stability in solution over time should be considered.
-
-
Possible Cause 4: Western Blotting Technique.
-
Solution: Optimize your Western blot protocol. Ensure complete protein transfer and use a validated primary antibody for BRD9. A protein load of at least 20-30 µg of whole-cell extract is recommended.[5]
-
Problem 2: High background or non-specific bands in Western Blot.
-
Possible Cause 1: Antibody Specificity.
-
Solution: Use a highly specific and validated primary antibody for BRD9. Check the antibody datasheet for recommended dilutions and blocking conditions.
-
-
Possible Cause 2: Insufficient Blocking or Washing.
-
Solution: Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[1] Ensure thorough washing steps between antibody incubations.
-
Problem 3: Discrepancy between BRD9 degradation and the expected biological phenotype.
-
Possible Cause 1: Off-target effects.
-
Solution: This is where the inactive control is critical. Compare the phenotype of cells treated with this compound to those treated with the inactive control. If the inactive control produces a similar phenotype, the effect is likely off-target.
-
-
Possible Cause 2: Functional Redundancy.
-
Solution: Other proteins may compensate for the loss of BRD9. Consider investigating the expression of other bromodomain-containing proteins, like BRD7, which is closely related to BRD9.[6]
-
-
Possible Cause 3: Cell Line Specificity.
-
Solution: The function of BRD9 can be context-dependent. The observed phenotype may be specific to the cell line being used.
-
Data Presentation
Table 1: Example Dose-Response of this compound on BRD9 Protein Levels
| This compound Concentration (nM) | Incubation Time (hours) | Cell Line | % BRD9 Remaining (Normalized to Loading Control) |
| 0 (DMSO) | 4 | MOLM-13 | 100% |
| 1 | 4 | MOLM-13 | 85% |
| 10 | 4 | MOLM-13 | 40% |
| 100 | 4 | MOLM-13 | <5% |
| 500 | 4 | MOLM-13 | <5% |
Data is representative and should be determined empirically for each experimental system.
Table 2: Comparison of this compound and Inactive Control Compound
| Compound | BRD9 Degradation | BRD9 Bromodomain Binding | Anti-proliferative Activity (MOLM-13) |
| This compound | Yes | Yes | Yes |
| Inactive Control (e.g., S10) | No | No | No |
This table illustrates the expected differential activity between this compound and its inactive control.[3]
Experimental Protocols
Western Blotting for BRD9 Degradation
Objective: To quantify the degradation of BRD9 protein following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
This compound and inactive control compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound, inactive control, and DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with primary anti-BRD9 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash thoroughly.
-
-
Detection: Add ECL substrate and image the blot.
-
Analysis: Quantify band intensities and normalize BRD9 levels to the loading control.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with the BRD9 protein in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. CETSA measures the amount of soluble protein remaining after heating to different temperatures.[7]
Materials:
-
Cells treated with this compound, inactive control, or DMSO
-
PBS
-
Thermal cycler
-
Reagents for cell lysis (e.g., freeze-thaw cycles) and Western blotting
Procedure:
-
Cell Treatment: Treat cells with the compounds for a specified time.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation: Centrifuge to pellet aggregated proteins.
-
Detection: Analyze the supernatant (soluble protein fraction) by Western blot for BRD9.
-
Analysis: Plot the amount of soluble BRD9 at each temperature to generate melting curves. A shift in the melting curve for this compound-treated cells compared to the control indicates target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS)
Objective: To identify proteins that interact with BRD9 and how these interactions are affected by this compound-induced degradation.
Procedure:
-
Cell Treatment: Treat cells with this compound, inactive control, or DMSO.
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate cell lysates with an anti-BRD9 antibody conjugated to magnetic beads to pull down BRD9 and its interacting partners.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify and quantify the proteins in the complex.
-
Analysis: Compare the protein interactomes from the different treatment conditions to identify changes upon BRD9 degradation.
Visualizations
Caption: Mechanism of this compound-mediated BRD9 protein degradation.
Caption: General experimental workflow for using this compound and an inactive control.
Caption: A simplified troubleshooting flowchart for Western blot issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Development of BRD9 Chemical Probes [mdpi.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving In Vivo Delivery of dBRD9
Welcome to the technical support center for dBRD9 delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with this compound degraders.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo delivery challenging?
A1: this compound is a heterobifunctional degrader, often a Proteolysis-Targeting Chimera (PROTAC), designed to selectively induce the degradation of the BRD9 protein, a component of the noncanonical BAF chromatin remodeling complex.[1][2] BRD9 is a therapeutic target in several cancers, including synovial sarcoma and multiple myeloma.[1][3] The in vivo delivery of this compound and other PROTACs is often challenging due to their physicochemical properties, which typically fall "beyond the Rule of Five." These molecules are often large, have poor aqueous solubility, and low cell permeability, which can lead to suboptimal pharmacokinetic properties like low oral bioavailability and rapid clearance.[4]
Q2: What are the common administration routes for this compound in preclinical studies?
A2: Preclinical studies for this compound have utilized both intravenous (IV) and oral administration routes. For example, FHD-609 has been administered intravenously, while CFT8634 is an orally bioavailable this compound degrader. The choice of administration route often depends on the specific formulation and the goals of the study.
Q3: What are some promising formulation strategies to improve this compound in vivo delivery?
A3: Several formulation strategies are being explored to enhance the in vivo delivery of PROTACs like this compound. These include:
-
Amorphous Solid Dispersions (ASDs): This technique improves the solubility and dissolution rate of poorly water-soluble compounds by dispersing the drug in a polymer matrix in an amorphous state.
-
Lipid-Based Formulations: These include lipid nanoparticles (LNPs), solid lipid nanoparticles (SLNs), and nanoemulsions, which can encapsulate the this compound molecule, improving its solubility and protecting it from degradation.
-
Polymeric Micelles and Nanoparticles: These can enhance the solubility and in vivo stability of this compound.
-
Aqueous Microsuspensions: This approach has been used to develop long-acting injectable formulations of this compound, reducing the frequency of administration.
Q4: What is the "hook effect" and how can it be managed in this compound in vivo studies?
A4: The "hook effect" is a phenomenon observed with PROTACs where, at high concentrations, the degradation efficiency decreases. This is because the PROTAC molecule forms binary complexes with either the target protein (BRD9) or the E3 ligase, rather than the productive ternary complex required for degradation. To manage the hook effect, it is crucial to perform dose-response studies to identify the optimal concentration range for this compound that maximizes degradation without inducing the hook effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: Poor Oral Bioavailability
-
Possible Causes:
-
Low aqueous solubility of the this compound compound.
-
Poor permeability across the intestinal membrane.
-
First-pass metabolism in the gut or liver.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor oral bioavailability of this compound.
-
Solutions:
-
Formulation Approaches:
-
Amorphous Solid Dispersion (ASD): Formulate this compound as an ASD with polymers like HPMCAS or Eudragit to enhance its dissolution rate.
-
Lipid-Based Formulations: Encapsulate this compound in lipid nanoparticles (LNPs) or self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption.
-
-
Chemical Modification: If formulation strategies are insufficient, consider medicinal chemistry efforts to optimize the physicochemical properties of the this compound molecule itself, such as reducing its size or improving its solubility through structural modifications.
-
Issue 2: Lack of In Vivo Efficacy Despite Good In Vitro Potency
-
Possible Causes:
-
Suboptimal pharmacokinetic (PK) profile leading to insufficient tumor exposure.
-
Poor pharmacodynamic (PD) response, meaning the drug is not reaching and degrading the target in the tumor tissue.
-
Issues with the xenograft model.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of in vivo efficacy.
-
Solutions:
-
PK/PD Analysis: Conduct thorough pharmacokinetic and pharmacodynamic studies. Measure the concentration of this compound in both plasma and tumor tissue over time. Correlate drug exposure with the level of BRD9 degradation in the tumor.
-
Dose Optimization: Based on the PK/PD data, adjust the dosing regimen (dose and frequency) to maintain a therapeutic concentration of this compound at the tumor site.
-
Alternative Formulations: If oral delivery is not achieving sufficient exposure, consider an intravenous formulation or a long-acting injectable microsuspension.
-
Xenograft Model Validation: Ensure that the chosen xenograft model is appropriate and that the tumors are dependent on BRD9 for growth.
-
Quantitative Data Summary
The following tables summarize key in vivo data for prominent this compound degraders.
Table 1: In Vivo Efficacy of this compound Degraders
| Compound | Cancer Model | Dosing Regimen | Outcome |
| FHD-609 | SYO-1 Synovial Sarcoma Xenograft | 0.05, 0.25, 1.0, 5.0 mg/kg (single IV dose) | Dose- and time-dependent BRD9 degradation. |
| FHD-609 | ASKA Synovial Sarcoma Xenograft | 0.1, 0.5, 2.0 mg/kg (IV) | Superior tumor growth inhibition compared to standard of care. Complete suppression at 2 mg/kg over 30 days. |
| CFT8634 | Synovial Sarcoma Xenograft | Oral Dosing | Dose-dependent BRD9 degradation and tumor growth inhibition. |
| This compound-A | Multiple Myeloma Xenograft | 50 mg/kg (daily intraperitoneal injection for 21 days) | Significant inhibition of tumor growth and improved overall survival. |
Table 2: Preclinical Pharmacokinetic Parameters of this compound Degraders
| Compound | Species | Administration | Half-life (t½) | Bioavailability |
| FHD-609 | Mouse | IV | 16 hours | Low oral bioavailability |
| FHD-609 | Rat | IV | 20 hours | Low oral bioavailability |
| FHD-609 | Cynomolgus Monkey | IV | 17 hours | Low oral bioavailability |
| CFT8634 | Mouse | IV | - | Orally bioavailable |
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is a general guideline and should be optimized for the specific this compound molecule.
-
Materials:
-
This compound compound
-
Polymer (e.g., HPMCAS, PVP)
-
Organic solvent (e.g., dichloromethane, ethanol)
-
-
Procedure:
-
Dissolve the this compound compound and the chosen polymer in the organic solvent. A common drug-to-polymer ratio to start with is 1:4 (w/w).
-
Vortex or sonicate the mixture until both components are fully dissolved.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Place the resulting solid film under high vacuum for at least 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for the drug, and Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature.
-
Assess the dissolution profile of the ASD compared to the crystalline drug in a relevant buffer (e.g., simulated intestinal fluid).
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of a this compound formulation.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Implant cancer cells (e.g., synovial sarcoma or multiple myeloma cell lines) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing:
-
Prepare the this compound formulation (e.g., ASD suspended in a vehicle, or a solution for injection).
-
Administer the formulation to the treatment group via the chosen route (e.g., oral gavage or intravenous injection) at the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot to measure BRD9 protein levels).
-
Analyze the data to determine tumor growth inhibition and assess the correlation with BRD9 degradation.
-
Visualizations
Caption: Signaling pathway of this compound-mediated protein degradation.
Caption: General experimental workflow for an in vivo this compound study.
References
Validation & Comparative
Validating dBRD9 Efficacy Through Genetic Knockdown of BRD9
A comparative analysis of pharmacological and genetic approaches to target BRD9 in cancer and inflammatory models, providing researchers with essential data and protocols for experimental validation.
This guide provides a comprehensive comparison of the effects of the BRD9 degrader, dBRD9, with genetic knockdown of the BRD9 protein. The data presented here, sourced from multiple preclinical studies, demonstrates a strong correlation between the phenotypic and molecular outcomes of both methods, thereby validating the on-target activity of this compound. This information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting experiments aimed at investigating the therapeutic potential of BRD9 degradation.
Comparative Analysis of this compound and BRD9 Genetic Knockdown
The following table summarizes the key comparative findings from studies utilizing both this compound and genetic knockdown of BRD9 across various disease models.
| Disease Model | Cell Lines | Method of BRD9 Depletion | Key Comparative Findings | Reference |
| Multiple Myeloma | OPM2, H929 | This compound-A (pharmacological degrader) vs. BRD9 shRNA (genetic knockdown) | Both approaches led to the downregulation of ribosome biogenesis genes (RRS1, PES1, BOP1) and the master regulator MYC, resulting in the inhibition of multiple myeloma cell growth. | [1] |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1-luc+, HEL, K052 | This compound-A, QA-68 (pharmacological degraders) vs. CRISPR knockout and doxycycline-induced shRNA (genetic knockdown) | Genetic knockdown of BRD9 inhibited AML cell growth.[2] Pharmacological degraders also demonstrated a concentration-dependent inhibition of proliferation in sensitive cell lines.[2] | [2] |
| Prostate Cancer | LNCaP, VCaP, 22Rv1, C4-2 | This compound (pharmacological degrader) and I-BRD9 (inhibitor) vs. shBRD9 (genetic knockdown) | Both BRD9 knockdown and pharmacological inhibition/degradation reduced the viability of prostate cancer cells and led to overlapping transcriptional effects, including the downregulation of androgen receptor (AR)-regulated genes. | [3] |
| Macrophage Inflammation | Bone Marrow-Derived Macrophages (BMDMs) | This compound (pharmacological degrader) and iBRD9 (inhibitor) vs. BRD9 genetic knockout (LysM-Cre;Brd9F/F) | Both pharmacological targeting and genetic knockout of BRD9 attenuated the transcriptional changes induced by lipopolysaccharide (LPS), particularly repressing key inflammatory effector genes. | [4] |
| Synovial Sarcoma | HSSYII, SYO1 | This compound-A (pharmacological degrader) vs. shRNA (genetic knockdown) and CRISPR/Cas9 screen | A CRISPR screen identified BRD9 as a critical dependency.[5] Both shRNA-mediated knockdown and treatment with this compound-A specifically impeded synovial sarcoma cell viability.[5] | [5] |
Experimental Validation Workflow
The following diagram illustrates a typical workflow for validating the on-target effects of a BRD9 degrader by comparing its activity with that of a genetic knockdown of BRD9.
Caption: Workflow for validating this compound on-target effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison guide.
BRD9 Knockdown using shRNA
-
Cell Culture: Multiple myeloma cell lines (OPM2, H929) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[1]
-
Lentiviral Transduction: Lentiviral particles containing shRNA targeting BRD9 or a non-targeting control are used to transduce the cells.
-
Selection: Transduced cells are selected with puromycin (B1679871) to generate stable cell lines with constitutive BRD9 knockdown.
-
Verification of Knockdown: The efficiency of BRD9 knockdown is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting.[1][3]
This compound Treatment
-
Cell Plating: Cells are seeded in 96-well plates at an appropriate density.
-
Compound Preparation: this compound-A is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.[1]
-
Treatment: Cells are treated with varying concentrations of this compound-A or a vehicle control (DMSO) for a specified duration (e.g., 5 days for viability assays, 24 hours for protein expression analysis).[1]
Cell Viability Assay (MTT Assay)
-
Treatment: Cells are treated with this compound-A or vehicle control for the desired period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[1]
Western Blot Analysis
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BRD9 and other proteins of interest (e.g., RRS1, PES1, BOP1), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[1]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and complementary DNA (cDNA) is synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using SYBR Green master mix and primers specific for the genes of interest (e.g., MYC, ribosome biogenesis genes).
-
Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[1]
Signaling Pathway Perturbation
The following diagram illustrates the downstream effects of BRD9 depletion, either by this compound or genetic knockdown, on key cellular pathways.
Caption: Downstream effects of BRD9 depletion.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
A Comparative Guide to the Gene Expression Effects of dBRD9 and dBET1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as powerful tools to selectively eliminate disease-causing proteins. This guide provides a detailed comparison of two prominent PROTACs, dBRD9 and dBET1, focusing on their distinct effects on gene expression, supported by experimental data.
Introduction to this compound and dBET1
This compound is a selective degrader of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] BRD9 has been identified as a therapeutic target in various cancers, including synovial sarcoma and malignant rhabdoid tumors.[2]
dBET1 is a pan-BET degrader that targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[3] These proteins are key regulators of gene transcription and are implicated in a wide range of cancers, including acute myeloid leukemia (AML).[3][4]
Both this compound and dBET1 are heterobifunctional molecules that recruit an E3 ubiquitin ligase to their respective target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This degradation results in profound and distinct changes in the cellular transcriptome.
Comparative Analysis of Gene Expression Effects
The differential effects of this compound and dBET1 on gene expression are a direct consequence of their distinct target selectivity. While a head-to-head comparative study in the same cell line under identical conditions is not yet publicly available, analysis of existing data from various studies allows for a comprehensive comparison of their mechanisms and downstream transcriptional consequences.
Quantitative Overview of Transcriptional Changes
The following table summarizes the reported effects of this compound and dBET1 on global gene expression from different studies. It is important to note that the experimental conditions, including cell lines and treatment durations, vary between these studies, which may influence the number of differentially expressed genes (DEGs).
| Feature | This compound | dBET1 |
| Target(s) | BRD9 | BRD2, BRD3, BRD4 |
| Cell Line (Example) | K562 (Chronic Myeloid Leukemia) | NB4 (Acute Promyelocytic Leukemia) |
| Treatment (Example) | 100 nM | 8 µM for 24 hours |
| Downregulated Genes | 569 | 4,409 |
| Upregulated Genes | 631 | 3,210 |
| Primary Affected Pathways | Ribosome Biogenesis, Interferon-Stimulated Genes | c-MYC Signaling, Cell Cycle, Apoptosis |
| Key Downregulated Genes | Genes involved in rRNA processing and ribosome assembly | MYC and its target genes |
| Reference | [1] | [3] |
This compound: A Selective Modulator of Ribosome Biogenesis and Inflammatory Responses
Treatment with this compound leads to a highly selective degradation of BRD9 protein.[5] Global proteomic analysis in MOLM-13 cells treated with 100 nM this compound for 2 hours showed a 5.5-fold median lower abundance of BRD9, with other proteins remaining largely unaffected.[6]
The primary consequence of BRD9 degradation on gene expression is the disruption of ribosome biogenesis.[7] RNA-sequencing data from K562 cells treated with this compound revealed significant downregulation of genes involved in rRNA processing and ribosome assembly.[1] This leads to an accumulation of R-loops and subsequent DNA damage, inhibiting leukemia cell growth.[1]
Furthermore, in macrophages, this compound has been shown to specifically block the induction of interferon-stimulated genes (ISGs), suggesting a role for BRD9 in regulating inflammatory responses.[8] Interestingly, the transcriptional effects of this compound partially overlap with those of the pan-BET inhibitor JQ1, but this compound affects a smaller and more specific set of genes.[8]
dBET1: A Potent Suppressor of Oncogenic Transcription via Pan-BET Degradation
dBET1 induces the degradation of BRD2, BRD3, and BRD4, leading to a broad impact on gene expression.[3] A key downstream effect of dBET1 is the profound suppression of the proto-oncogene MYC and its transcriptional program.[3][9] This is a central mechanism of its anti-cancer activity, particularly in hematological malignancies.[3]
In NB4 acute promyelocytic leukemia cells, treatment with dBET1 resulted in the downregulation of 4,409 genes and the upregulation of 3,210 genes.[3] Gene Ontology (GO) analysis of the downregulated genes showed significant enrichment for pathways related to the cell cycle and apoptosis, consistent with the observed cellular phenotypes of cell cycle arrest and increased apoptosis.[3] Proteomic analysis in MV4;11 AML cells confirmed the high selectivity of dBET1 for the BET family proteins BRD2, BRD3, and BRD4 out of 7,429 quantified proteins.[10]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound and dBET1
The following diagram illustrates the general mechanism of action for PROTACs like this compound and dBET1, leading to the degradation of their respective target proteins and subsequent effects on gene expression.
Caption: General mechanism of PROTAC-mediated protein degradation.
Downstream Signaling Pathways
The degradation of BRD9 and BET proteins by their respective PROTACs initiates distinct downstream signaling cascades, ultimately altering gene expression profiles.
Caption: Distinct downstream pathways of this compound and dBET1.
Experimental Workflow for Comparative Transcriptomics
A robust comparison of this compound and dBET1 would involve a standardized experimental workflow to analyze their impact on the transcriptome.
Caption: Experimental workflow for comparative RNA-Seq analysis.
Experimental Protocols
RNA-Sequencing (RNA-Seq)
This protocol outlines the general steps for analyzing global gene expression changes following treatment with this compound or dBET1.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, dBET1, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries from a defined amount of total RNA (e.g., 200 ng) using a strand-specific mRNA library preparation kit (e.g., Kapa mRNA HyperPrep). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Pool the indexed libraries and perform paired-end sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq 6000).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome (e.g., hg19 or GRCh38).
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between treated and control samples using tools like DESeq2.[3]
-
Conduct pathway enrichment analysis (e.g., Gene Ontology, GSEA) on the list of differentially expressed genes to identify significantly affected biological processes.[3]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is used to identify the genomic binding sites of a protein of interest, such as BRD9.
-
Cell Treatment and Cross-linking: Treat cells with the degrader or vehicle control. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[7]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to the target protein (e.g., anti-BRD9). Use magnetic beads to pull down the antibody-chromatin complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform sequencing on a next-generation platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of the genome with significant enrichment of the target protein.
-
Annotate the peaks to identify nearby genes and genomic features.
-
Perform motif analysis to identify potential transcription factor binding motifs within the peaks.
-
Global Proteomics (Mass Spectrometry)
This protocol allows for the unbiased, quantitative analysis of protein abundance changes following PROTAC treatment.
-
Cell Lysis and Protein Digestion: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (Optional but recommended for multiplexing): Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify the peptides and corresponding proteins using a proteomics software suite.
-
Determine the relative abundance of each protein between the different treatment conditions.
-
Identify proteins that are significantly up- or downregulated following PROTAC treatment to assess both on-target degradation and potential off-target effects.[10]
-
Conclusion
This compound and dBET1 are potent and selective protein degraders that induce distinct and profound changes in gene expression. This compound's selective degradation of BRD9 primarily impacts ribosome biogenesis and interferon-stimulated gene expression, highlighting its potential in cancers dependent on these pathways. In contrast, dBET1's pan-BET degradation leads to a broad suppression of oncogenic transcriptional programs, most notably driven by c-MYC, making it a powerful agent against a wide range of hematological and solid tumors.
The choice between these two degraders will depend on the specific therapeutic context and the underlying biology of the disease. Further head-to-head comparative studies will be invaluable in fully elucidating their overlapping and distinct effects, paving the way for more precise and effective targeted protein degradation therapies.
References
- 1. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of dBRD9's Selectivity Profile Against Other Bromodomain Proteins
For researchers, scientists, and drug development professionals, the targeted degradation of specific proteins offers a powerful therapeutic strategy. This guide provides a comprehensive comparison of the selectivity of the BRD9 degrader, dBRD9, against other bromodomain-containing proteins. The information is supported by experimental data and detailed methodologies to assist in the evaluation and application of this chemical tool.
Introduction to this compound
This compound is a heterobifunctional degrader (PROTAC) that selectively targets the bromodomain-containing protein 9 (BRD9) for degradation.[1] BRD9 is a subunit of the non-canonical SWI/SNF (also known as BAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][2] By inducing the degradation of BRD9, this compound provides a potent tool to study the biological functions of this protein and explore its therapeutic potential in diseases such as cancer.[1]
Quantitative Selectivity Profile of this compound and Other BRD9-Targeting Compounds
The selectivity of a chemical degrader is critical for minimizing off-target effects and ensuring that the observed biological consequences are due to the degradation of the intended target. The following tables summarize the binding affinity and degradation potency of this compound and other relevant BRD9-targeting compounds against a panel of bromodomain proteins.
Table 1: Degradation Potency (DC₅₀) of BRD9 Degraders
The half-maximal degradation concentration (DC₅₀) represents the concentration of a degrader required to reduce the level of the target protein by 50%.
| Compound | Target(s) | DC₅₀ (nM) | Cell Line | Assay Time (h) |
| This compound | BRD9 | Potent (low nM) | MOLM-13 | 2 |
| AMPTX-1 | BRD9 | 0.5 | MV4-11 | 6 |
| AMPTX-1 | BRD9 | 2 | MCF-7 | 6 |
| VZ185 | BRD9/7 | 4.5 | Not Specified | Not Specified |
| DBr-1 | BRD9 | 90 | Not Specified | Not Specified |
Note: While specific DC₅₀ values for this compound are described as potent in the low nanomolar range, precise values from comparative studies are not always available in the public domain.
Table 2: Binding Affinity (IC₅₀/Kᵢ/Kₑ) of BRD9 Inhibitors and Degrader Warheads
This table provides the binding affinities of small molecule inhibitors and the warheads of degraders to various bromodomains. This data helps to understand the intrinsic binding selectivity of the targeting ligand.
| Compound | BRD9 | BRD4 | BRD7 | Selectivity (BRD4/BRD9) |
| This compound (warhead) | Potent | Reduced Binding | Reduced Binding | High |
| I-BRD9 | 20 nM (pKd=8.7) | >10 µM | 400 nM (pKd=6.4) | >500-fold |
| BI-7273 (warhead for some degraders) | 9 nM (Kd) | Not Specified | Not Specified | Not Specified |
Note: this compound is reported to have reduced binding activity across the BET family compared to its target, BRD9.
Experimental Protocols
The determination of a degrader's selectivity profile relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited.
Western Blotting for BRD9 Degradation
This method is used to visualize and quantify the reduction in BRD9 protein levels following treatment with a degrader.
Workflow Diagram
References
A Head-to-Head Battle in Cancer Therapy: dBRD9 vs. I-BRD9
A Comparative Guide to Targeting BRD9 in Cancer Cell Lines
In the landscape of epigenetic cancer therapy, Bromodomain-containing protein 9 (BRD9) has emerged as a compelling target. As a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression programs that are often hijacked in cancer.[1][2] Two leading chemical probes, dBRD9 and I-BRD9, have been developed to interrogate and inhibit BRD9 function, each employing a distinct mechanism of action. This guide provides a comprehensive comparison of their performance in treating cancer cell lines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and I-BRD9 lies in their approach to neutralizing the BRD9 protein.
I-BRD9: The Inhibitor
I-BRD9 is a potent and selective small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain.[2][3] This reversible binding prevents BRD9 from recognizing acetylated histones, thereby displacing the ncBAF complex from chromatin and disrupting the transcription of BRD9-dependent genes, which can include oncogenes like MYC.[2]
This compound: The Degrader
This compound, on the other hand, is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It acts as a molecular bridge, simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, typically Cereblon (CRBN).[4][5] This induced proximity leads to the ubiquitination of BRD9, marking it for degradation by the cell's proteasome. This approach results in the physical elimination of the BRD9 protein from the cell.
Caption: Mechanisms of Action: I-BRD9 vs. This compound.
Performance in Cancer Cell Lines: A Quantitative Comparison
Both this compound and I-BRD9 have demonstrated anti-proliferative effects across a range of cancer cell lines, particularly in hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma (MM), as well as certain solid tumors such as prostate cancer.[6][7] The potency of these compounds, often measured by the half-maximal inhibitory concentration (IC50) for cell growth or half-maximal degradation concentration (DC50) for this compound, can vary depending on the cancer type and specific cell line.
| Compound | Cancer Type | Cell Line | IC50 (Growth Inhibition) | Reference |
| This compound | Multiple Myeloma | OPM2 | 10 - 100 nM | [7] |
| Multiple Myeloma | H929 | 10 - 100 nM | [7] | |
| Acute Myeloid Leukemia | MOLM-13 | ~104 nM (degradation IC50) | [5] | |
| Acute Myeloid Leukemia | EOL-1 | Potent anti-proliferative effect | [5] | |
| Prostate Cancer | LNCaP | 0.5 µM (used concentration) | [6] | |
| I-BRD9 | Acute Myeloid Leukemia | Kasumi-1 | Downregulates oncology genes | [2] |
| Prostate Cancer | LNCaP | ~5 µM | [6] | |
| Prostate Cancer | VCaP | ~5 µM | [6] | |
| Prostate Cancer | 22Rv1 | ~5 µM | [6] | |
| Prostate Cancer | C4-2 | ~5 µM | [6] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Downstream Signaling Pathways
Targeting BRD9 with either an inhibitor or a degrader impacts several downstream signaling pathways critical for cancer cell survival and proliferation. BRD9 has been shown to regulate the expression of key oncogenes and is involved in pathways such as:
-
MYC Signaling: BRD9 can regulate the transcription of the master oncogene MYC, and its inhibition can lead to decreased MYC expression.[7]
-
STAT5 Pathway: In leukemia, a BRD9-STAT5 axis has been identified as crucial for leukemia maintenance.[8]
-
Ribosome Biogenesis: BRD9 depletion has been shown to downregulate genes involved in ribosome biogenesis, disrupting protein synthesis machinery in multiple myeloma cells.[7]
-
Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 is a critical regulator of androgen receptor signaling and progression.[6]
Caption: Key Signaling Pathways Affected by BRD9 Modulation.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the effects of this compound and I-BRD9 on cancer cell lines.
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the concentration-dependent effect of the compounds on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound and I-BRD9
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and I-BRD9 in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds or vehicle control.
-
Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 values.
Western Blotting for BRD9 Degradation
This protocol is used to confirm the degradation of the BRD9 protein following treatment with this compound and to check for any off-target effects on related proteins.
Materials:
-
Cancer cell line of interest
-
This compound and I-BRD9
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-BRD9, anti-BRD4, anti-BRD7, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound, I-BRD9, or DMSO for a specified time (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Caption: Experimental Workflow for Comparing this compound and I-BRD9.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound, I-BRD9, or vehicle at their respective IC50 concentrations for a predetermined time (e.g., 48 or 72 hours).
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-fluorochrome and a viability dye (like PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compounds on cell cycle progression.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound, I-BRD9, or vehicle for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[10]
Conclusion
Both this compound and I-BRD9 are invaluable tools for studying the function of BRD9 in cancer. While I-BRD9 offers a classic inhibitory approach, this compound provides a distinct advantage by eliminating the target protein, which can sometimes lead to a more pronounced and sustained biological effect. The choice between these two molecules will depend on the specific research question and the cellular context. For therapeutic development, the superior potency often observed with degraders like this compound makes them a particularly attractive modality. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting BRD9 in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nationwidechildrens.org [nationwidechildrens.org]
A Head-to-Head Battle for BRD9 Manipulation: dBRD9-Induced Degradation vs. CRISPR/Cas9 Knockout
For researchers, scientists, and drug development professionals investigating the role of Bromodomain-containing protein 9 (BRD9), the choice between targeted degradation and genetic knockout is a critical experimental decision. This guide provides an objective comparison of dBRD9-induced degradation and CRISPR/Cas9 knockout of BRD9, supported by experimental data, to inform the selection of the most appropriate technique for specific research questions.
This comparison guide delves into the mechanisms of action, efficiency, specificity, and functional consequences of both approaches, offering a comprehensive overview to guide your research strategy.
At a Glance: Key Differences
| Feature | This compound-Induced Degradation | CRISPR/Cas9 Knockout of BRD9 |
| Mechanism of Action | Post-translational protein removal via the ubiquitin-proteasome system.[1] | Permanent disruption of the BRD9 gene at the DNA level.[2] |
| Speed of Action | Rapid, with significant protein reduction observed within hours.[3] | Slower, requiring transcription and translation of Cas9/sgRNA, followed by indel formation and subsequent protein depletion. |
| Reversibility | Reversible upon withdrawal of the this compound compound. | Permanent and heritable genetic modification. |
| Off-Target Effects | Potential for off-target protein degradation and inhibitor-related effects.[4] | Potential for off-target DNA cleavage.[2][5] |
| Cellular Compensation | Less likely to induce long-term compensatory mechanisms. | May trigger compensatory mechanisms due to permanent gene loss. |
| Therapeutic Relevance | Mimics the action of a therapeutic drug.[6] | A powerful tool for target validation but not a direct therapeutic modality. |
Mechanism of Action: A Tale of Two Strategies
This compound-Induced Degradation: Hijacking the Cellular Machinery
This compound is a heterobifunctional molecule, often referred to as a PROTAC® (Proteolysis Targeting Chimera), that co-opts the cell's natural protein disposal system.[1] It consists of three key components: a ligand that binds to the BRD9 protein, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon), and a linker connecting the two.[1][7] This ternary complex formation brings BRD9 into close proximity with the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[1]
CRISPR/Cas9 Knockout: Permanent Genetic Alteration
The CRISPR/Cas9 system facilitates the permanent disruption of the BRD9 gene. This technology utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific locus within the BRD9 gene.[2] The Cas9 enzyme then induces a double-strand break (DSB) in the DNA.[2] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) during the repair process. These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional truncated protein or complete loss of protein expression.
Quantitative Comparison of Performance
The following tables summarize key quantitative data comparing the two techniques, compiled from various studies.
Table 1: Efficiency and On-Target Activity
| Parameter | This compound-Induced Degradation | CRISPR/Cas9 Knockout of BRD9 | Reference(s) |
| Protein Reduction | >90% degradation | Complete knockout (allele-dependent) | [8][9] |
| Time to Max Effect | 2-6 hours | Days to weeks (for clonal selection) | [1][10][3] |
| Effective Concentration | 10-100 nM (IC50) in various cell lines | N/A | [11] |
| Knockout Efficiency | N/A | Can reach >85% in primary B cells | [12] |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound-Induced Degradation | CRISPR/Cas9 Knockout of BRD9 | Reference(s) |
| Selectivity | High selectivity for BRD9 over other bromodomain proteins like BRD4 and BRD7 has been reported.[1] | Dependent on sgRNA design; off-target cleavage can occur at sites with sequence homology.[2][13] | [1][2][13] |
| Off-Target Liabilities | Potential for "hook effect" at high concentrations and inhibitor-related off-target effects of the binding ligand.[4][14] | Off-target mutations can lead to unintended functional consequences.[2][5] | [2][4][5][14] |
| Proteome-wide analysis | Mass spectrometry has shown this compound to be highly selective for BRD9 degradation.[3] | Whole-genome sequencing is often required to identify all off-target mutations. | [3] |
Functional Consequences: Phenotypic Readouts
Both this compound treatment and CRISPR/Cas9 knockout of BRD9 have been shown to impact cell proliferation and gene expression, particularly in cancer cell lines dependent on BRD9.
-
Cell Viability: Both methods lead to decreased cell viability and proliferation in sensitive cell lines, such as those found in synovial sarcoma and certain types of leukemia.[9][11][15]
-
Gene Expression: Both techniques result in the downregulation of BRD9 target genes. For instance, in multiple myeloma, both this compound and shRNA-mediated knockdown of BRD9 led to the downregulation of genes involved in ribosome biogenesis.[11]
-
Cell Cycle: Treatment with this compound-A has been shown to induce G1 cell-cycle arrest in multiple myeloma cells.[11] Similarly, CRISPR-mediated knockout of BRD9 can also lead to cell cycle arrest.[9]
Experimental Protocols
Protocol 1: this compound-Induced Degradation of BRD9
This protocol provides a general workflow for treating cells with a this compound compound and assessing protein degradation.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[7]
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO). It is recommended to perform a dose-response and time-course experiment to determine optimal conditions.[8]
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[16]
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against BRD9 and a loading control (e.g., GAPDH).[16]
-
Data Analysis: Quantify band intensities to determine the extent of BRD9 degradation relative to the loading control and the vehicle-treated sample.[16]
Protocol 2: CRISPR/Cas9-Mediated Knockout of BRD9
This protocol outlines a general workflow for generating a BRD9 knockout cell line.
Methodology:
-
sgRNA Design: Design and select 2-3 sgRNAs targeting an early exon of the BRD9 gene to maximize the likelihood of a frameshift mutation.[17]
-
Vector Construction: Clone the designed sgRNAs into a suitable vector that also expresses Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).[17]
-
Transfection/Transduction: Introduce the CRISPR/Cas9 plasmid into the target cells using an appropriate method (e.g., lipofection, electroporation, or lentiviral transduction).[17]
-
Selection: Select for cells that have successfully taken up the plasmid by treating with the appropriate selection agent (e.g., puromycin).[17]
-
Single-Cell Cloning: Isolate single cells to generate clonal populations. This is a critical step to ensure a homogenous knockout cell line.[10]
-
Validation:
Conclusion: Choosing the Right Tool for the Job
The choice between this compound-induced degradation and CRISPR/Cas9 knockout depends heavily on the specific scientific question being addressed.
-
This compound-induced degradation is an ideal choice for studies aiming to understand the acute effects of BRD9 loss, for mimicking the pharmacological inhibition of a target, and for assessing the potential of BRD9 as a therapeutic target. Its rapid and reversible nature allows for precise temporal control over protein levels.
-
CRISPR/Cas9 knockout is the gold standard for unequivocally determining the genetic requirement of BRD9 for a particular cellular process. The permanent nature of the genetic modification makes it suitable for long-term studies and for creating stable cell lines for screening and other applications.
By carefully considering the advantages and limitations of each technique, researchers can select the most appropriate method to advance our understanding of BRD9 biology and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly efficient CRISPR-Cas9-mediated gene knockout in primary human B cells for functional genetic studies of Epstein-Barr virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
Unveiling the Specificity of dBRD9: A Comparative Guide to Off-Target Proteomic Analysis
In the landscape of targeted protein degradation, the precise identification of off-targets is paramount for the development of safe and effective therapeutics. This guide provides a comprehensive comparison of the proteomic analyses used to identify off-targets of the BRD9 degrader, dBRD9, and contrasts its specificity with that of broader-acting BET (Bromodomain and Extra-Terminal) inhibitors and degraders. This analysis is supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Executive Summary
Comparative Analysis of Off-Target Profiles
Quantitative proteomic studies have been instrumental in defining the selectivity of this compound. A key methodology involves treating a relevant cell line, such as MOLM-13 (a human acute myeloid leukemia cell line), with this compound and subsequently analyzing the cellular proteome using mass spectrometry.
One such study demonstrated that out of 7,326 quantified proteins, BRD9 was the only protein to show a statistically significant decrease in abundance following this compound treatment. This underscores the remarkable selectivity of this compound. In contrast, chemoproteomic analyses of pan-BET inhibitors like JQ1, AZD5153, and I-BET151 have identified a much larger signature of associated proteins.[1][2] These interactors include not only the intended BET family members (BRD2, BRD3, and BRD4) but also a significant number of proteins involved in the ubiquitin-proteasome system (UPS), such as E3 ligases and deubiquitinase enzymes.[1][2] This suggests that while effective in degrading their primary targets, pan-BET degraders may induce broader, and potentially unintended, cellular responses.
| Compound Class | Intended Target(s) | Key Off-Targets Identified by Proteomics | Reference |
| This compound | BRD9 | None significantly detected in whole-proteome analysis | [2] |
| Pan-BET Inhibitors (e.g., JQ1) | BRD2, BRD3, BRD4 | Components of the ubiquitin-proteasome system (E3 ligases, deubiquitinases), chromatin-associated complexes | |
| Pan-BET Degraders (e.g., dBET1, ARV-771) | BRD2, BRD3, BRD4 | Broader impact on the BRD4 interactome, potential for off-tissue effects |
Experimental Protocols
The identification of protein off-targets for degraders like this compound relies on sophisticated proteomic techniques. A standard workflow involves affinity purification coupled with mass spectrometry (AP-MS).
Affinity Purification-Mass Spectrometry (AP-MS) Workflow
-
Cell Culture and Treatment: A relevant cell line (e.g., MOLM-13) is cultured and treated with the compound of interest (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Cell Lysis: Cells are harvested and lysed to release cellular proteins. The lysis buffer typically contains detergents and protease inhibitors to maintain protein integrity.
-
Affinity Purification: The protein lysate is incubated with beads conjugated to a high-affinity ligand for the target protein or a chemical probe derived from the degrader. This step selectively captures the target protein and its interacting partners.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Protein Digestion: The eluted proteins are digested into smaller peptides, typically using the enzyme trypsin.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and determines their mass-to-charge ratio and fragmentation pattern, which allows for their identification and quantification.
-
Data Analysis: The mass spectrometry data is processed using specialized software to identify and quantify the proteins present in the sample. By comparing the protein abundance between the drug-treated and control samples, specific interactors and off-targets can be identified.
References
Validating dBRD9 Effects: A Guide to Performing Rescue Experiments with Wild-Type BRD9
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders, such as those targeting Bromodomain-containing protein 9 (BRD9), represents a promising therapeutic strategy in oncology. BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a dependency in various cancers, including synovial sarcoma and acute myeloid leukemia.[1][2] Degraders of BRD9 (dBRD9), typically operating through a PROTAC (Proteolysis Targeting Chimera) mechanism, are potent tools for studying its function and for potential therapeutic intervention.[3][4]
A critical step in the validation of any targeted degrader is to confirm that its cellular effects are a direct consequence of the degradation of the intended target and not due to off-target activities. The "rescue" experiment is the gold-standard method for this on-target validation. This guide provides a comprehensive overview, experimental protocols, and comparative data for performing rescue experiments to validate the effects of this compound.
The Principle of the Rescue Experiment
The logic of a rescue experiment is straightforward: if the cellular phenotype induced by this compound is genuinely due to the loss of BRD9 protein, then re-introducing BRD9 should reverse, or "rescue," that phenotype. This is achieved by expressing an ectopic, degrader-resistant version of BRD9. While the most robust rescue experiments use a mutant form of BRD9 that cannot bind the degrader, this guide focuses on the user-specified scenario of using wild-type BRD9. A wild-type rescue can be effective if the expressed protein levels are high enough to functionally overcome the rate of degradation, thereby restoring downstream signaling and cellular functions.
Comparative Performance Data
The following table summarizes representative quantitative data from a typical this compound rescue experiment. The data illustrates how the expression of wild-type BRD9 can reverse the anti-proliferative and gene-regulatory effects of a this compound compound in a cancer cell line, such as the acute myeloid leukemia line MOLM-13.
| Experimental Group | Treatment | BRD9 Protein Level (% of Vehicle) | Cell Viability (% of Vehicle) | MYC mRNA Level (% of Vehicle) |
| Control Cells (Empty Vector) | Vehicle (DMSO) | 100% | 100% | 100% |
| This compound (100 nM) | ~5% | 45% | 30% | |
| Rescue Cells (WT BRD9 Ovex) | Vehicle (DMSO) | >500% | 98% | 110% |
| This compound (100 nM) | ~150% | 85% | 90% |
Data are representative and compiled from typical outcomes reported in studies involving BRD9 degradation and rescue.[5]
Key Experimental Protocols
Here we provide detailed methodologies for the key experiments required to perform a BRD9 rescue experiment.
Protocol 1: Generation of a Stable Wild-Type BRD9 Expressing Cell Line
This protocol describes the creation of a cell line that constitutively expresses wild-type (WT) human BRD9 using lentiviral transduction.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer vector containing the full-length human BRD9 cDNA (e.g., pLVX-EF1a-IRES-Puro)
-
Control empty vector (EV)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cancer cell line (e.g., MOLM-13, K562)
-
Polybrene
-
Opti-MEM and complete cell culture medium
Methodology:
-
Lentivirus Production: Co-transfect HEK293T cells with the BRD9 transfer vector (or empty vector) and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Transduction: Seed the target cancer cells. Add the viral supernatant at an appropriate multiplicity of infection (MOI) in the presence of 8 µg/mL polybrene.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined concentration.
-
Expansion and Validation: Culture the cells until a stable, resistant population is established. Validate the overexpression of BRD9 via Western Blotting (see Protocol 3).
Protocol 2: Cell Viability Assay
This assay measures the effect of this compound on the proliferation of control and rescue cell lines.
Materials:
-
Control (EV) and WT BRD9 expressing cells
-
This compound compound and DMSO (vehicle)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Methodology:
-
Cell Seeding: Seed both control and rescue cells into 96-well plates at an optimized density.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72-120 hours).
-
Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 3: Western Blot for BRD9 Degradation
This protocol confirms the degradation of endogenous BRD9 by this compound and verifies the expression of the ectopic WT BRD9 in the rescue line.
Materials:
-
Cell lysates from treated and untreated control and rescue cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Lysis: After treatment with this compound or vehicle for a specified time (e.g., 4-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Re-probe the membrane with a loading control antibody to ensure equal loading.
Visualizing Mechanisms and Workflows
Mechanism of this compound Action
This compound is a heterobifunctional molecule that induces proximity between BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.
Caption: Mechanism of this compound-mediated targeted protein degradation.
Experimental Workflow for Rescue Validation
The workflow outlines the key steps to validate the on-target effects of this compound using a wild-type BRD9 rescue system.
Caption: Workflow for this compound on-target validation via rescue experiment.
BRD9 Downstream Signaling Pathway
BRD9 is a subunit of the ncBAF chromatin remodeling complex, which modulates chromatin accessibility to regulate the transcription of key oncogenes like MYC, thereby controlling cell proliferation and ribosome biogenesis.
Caption: Simplified BRD9 signaling pathway and point of this compound intervention.
References
- 1. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to dBRD9 and Other PROTACs Targeting Epigenetic Readers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation (Target-PROTAC-E3 Ligase) facilitates the ubiquitination of the POI, marking it for degradation by the cell's native proteasome machinery.[2][4]
Epigenetic reader proteins, which recognize and interpret histone modifications, are critical regulators of gene expression and are frequently dysregulated in diseases like cancer. Bromodomains are a key class of epigenetic readers, and the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4) has been a major focus of inhibitor and PROTAC development. More recently, non-BET bromodomain-containing proteins, such as BRD9, have emerged as attractive therapeutic targets. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin-remodeling complex and has been implicated in the progression of various cancers, including synovial sarcoma and acute myeloid leukemia.
This guide provides an objective comparison of dBRD9, a selective BRD9-targeting PROTAC, with other PROTACs developed to degrade epigenetic reader proteins, including other BRD9 degraders and prominent BET-family degraders. The comparison is supported by experimental data on their performance, selectivity, and mechanisms of action.
Mechanism of Action: PROTACs
The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Performance Comparison of Epigenetic Reader PROTACs
The efficacy of PROTACs is primarily assessed by their half-maximal degradation concentration (DC₅₀), representing the concentration needed to degrade 50% of the target protein, and the maximum degradation level (Dₘₐₓ).
Table 1: Comparison of BRD9-Targeting PROTACs
| PROTAC Name | Target(s) | E3 Ligase | Warhead (Inhibitor) | DC₅₀ | Dₘₐₓ (%) | Cell Line(s) | Key Features & Selectivity |
| This compound | BRD9 | Cereblon (CRBN) | BI-7273 | ~50 nM | >90% | MOLM-13 | Highly selective for BRD9 over BRD7 and BETs (BRD4). |
| This compound-A | BRD9 | Cereblon (CRBN) | BI-7273 | <100 nM | >90% | HSSYII, SYO1 | More lipophilic linker than this compound; enhanced anti-proliferative effects. |
| VZ185 | BRD9, BRD7 | Von Hippel-Lindau (VHL) | BI-7273 | BRD9: 1.8 nM, 4 nMBRD7: 4.5 nM, 34 nM | >95% | EOL-1, A-204 | Dual degrader of BRD7 and BRD9; more potent than CRBN-based this compound. |
| DBr-1 | BRD9 | DCAF1 | BI-7273 | ~100-1000 nM | ~70-80% | HEK293 | Utilizes a less common E3 ligase, DCAF1. |
| CW-3308 | BRD9 | Cereblon (CRBN) | Novel | < 10 nM | >90% | G401, HS-SY-II | Potent, selective, and orally bioavailable. |
| Compound 37 | BRD9 | Cereblon (CRBN) | BI-7271 | 1.02 nM | >95% | MV4-11 | Orally active with strong anti-proliferative effects. |
Table 2: Comparison with BET-Targeting PROTACs
| PROTAC Name | Target(s) | E3 Ligase | Warhead (Inhibitor) | DC₅₀ | Dₘₐₓ (%) | Cell Line(s) | Key Features & Selectivity |
| dBET1 | BRD2, BRD3, BRD4 | Cereblon (CRBN) | (+)-JQ1 | <100 nM | >95% | MV4;11, SUM159, others | Pan-BET degrader; potent pro-inflammatory response reduction. |
| MZ1 | BRD4 > BRD2/3 | Von Hippel-Lindau (VHL) | (+)-JQ1 | ~25 nM (BRD4) | >90% | HeLa | Preferential degradation of BRD4 over BRD2 and BRD3. |
| ARV-825 | BRD2, BRD3, BRD4 | Cereblon (CRBN) | OTX015 | <1 nM | >95% | Burkitt's Lymphoma | Pan-BET degrader with high potency. |
In-Depth Comparison: this compound vs. Alternatives
This compound distinguishes itself primarily through its high selectivity for BRD9. Developed by linking the selective BRD9 inhibitor BI-7273 to the CRBN ligand pomalidomide, this compound effectively prompts BRD9 degradation without significantly impacting the levels of other bromodomain proteins like BRD4 and BRD7. Proteomic studies have confirmed this remarkable selectivity, with BRD9 being the only protein significantly depleted out of over 7,000 quantified proteins after treatment.
This compound vs. VZ185 : The most direct comparison is with VZ185, which uses the same BRD9 inhibitor (BI-7273) but recruits the VHL E3 ligase instead of CRBN. This switch in E3 ligase results in two key differences:
-
Potency : VZ185 demonstrates significantly higher potency, with DC₅₀ values in the low single-digit nanomolar range for BRD9 degradation, compared to this compound's ~50 nM.
-
Selectivity : VZ185 is a dual degrader, targeting both BRD9 and the closely related BRD7. In contrast, this compound is highly selective for BRD9. This highlights how the choice of E3 ligase and linker chemistry can dramatically alter the selectivity profile of a PROTAC, even when the same "warhead" is used.
This compound vs. BET-targeting PROTACs : When compared to pan-BET degraders like dBET1 and ARV-825, this compound's key advantage is its specificity for a non-BET family member. While BET degradation has shown therapeutic promise, it can also lead to broader transcriptional effects and potential toxicities. Targeting BRD9 allows for the interrogation of a distinct biological pathway related to the ncBAF complex, potentially offering a different therapeutic window and side-effect profile. The selective BRD4 degrader MZ1 shows that selectivity within the BET family is achievable, and this compound demonstrates that high selectivity between bromodomain families is also possible.
Experimental Protocols
The characterization of PROTACs involves a series of standardized assays to confirm their mechanism of action and quantify their efficacy and selectivity.
Western Blot for Protein Degradation
-
Purpose: To visualize and quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13 for this compound) at an appropriate density and allow them to adhere or stabilize. Treat cells with a range of PROTAC concentrations (e.g., 0.5 nM to 5000 nM) for a specified duration (e.g., 2, 4, 8, 24 hours). A vehicle control (e.g., DMSO) is essential.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-BRD9) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., anti-Actin or anti-Tubulin) to confirm equal protein loading.
-
Quantification: Densitometry analysis is performed on the bands to quantify the percentage of protein remaining relative to the vehicle control. This data is used to calculate DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Purpose: To assess the functional consequence of target protein degradation on cell proliferation and survival.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: Treat cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours to 7 days).
-
ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the results to vehicle-treated cells and plot the data to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Quantitative Proteomics for Selectivity Profiling
-
Purpose: To assess the global selectivity of a PROTAC across the entire proteome in an unbiased manner.
-
Methodology:
-
Cell Treatment: Treat cells (e.g., MOLM-13) in multiple biological replicates with the PROTAC at a concentration that achieves maximal degradation (e.g., 100 nM this compound for 2 hours) or with a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from different conditions (e.g., this compound-treated vs. vehicle) with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer fragments the peptides and the isobaric tags, allowing for relative quantification of each peptide across the different conditions.
-
Data Analysis: Process the raw data using specialized software to identify and quantify thousands of proteins. Statistical analysis (e.g., calculating fold-change and q-values) is used to identify proteins whose abundance is significantly altered by the PROTAC treatment.
-
Conclusion
This compound is a highly valuable chemical probe and a foundational PROTAC for targeting the BRD9 epigenetic reader. Its primary strength lies in its exceptional selectivity, which allows for precise interrogation of BRD9-specific functions without the confounding effects of targeting BRD7 or BET family members.
However, when compared to other degraders, this compound is less potent than VHL-recruiting BRD9 PROTACs like VZ185 and more recent, optimized CRBN-recruiters like CW-3308. The comparison between this compound and VZ185 clearly demonstrates that the choice of E3 ligase is a critical design element that profoundly influences both the potency and the selectivity profile of a PROTAC. The development of dual BRD7/9 degraders and highly selective BRD9 degraders provides researchers with a toolkit to explore the distinct and potentially overlapping functions of these related proteins.
The ongoing development in the field, including the discovery of orally bioavailable BRD9 degraders, underscores the significant therapeutic potential of targeting this epigenetic reader. Future work will likely focus on further optimizing potency, oral bioavailability, and tissue-specific delivery to translate the promise of BRD9 degradation into clinical success.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for dBRD9
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of dBRD9, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BRD9 protein.[1][2] Adherence to these protocols is critical for minimizing health risks and preventing environmental contamination.
I. Hazard Assessment and Chemical Properties
While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not publicly available, its nature as a biologically active small molecule necessitates handling it as a potentially hazardous chemical. The procedures outlined below are based on general best practices for the disposal of potent research chemicals and should be supplemented by your institution's specific Environmental Health and Safety (EHS) guidelines.[3][4]
Key Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C40H45N7O10.2HCl | [1] |
| Molecular Weight | 856.75 g/mol | |
| CAS Number | 2341840-98-8 | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C | |
| Solubility | Soluble in DMSO |
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment.
-
Gloves: Use chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization or if you are handling the powder outside of a certified chemical fume hood, a respirator may be necessary.
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and any contaminated materials is through a licensed professional waste disposal service. Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.
Experimental Protocol: Waste Disposal
-
Waste Identification and Segregation:
-
Classify all materials that have come into contact with this compound as hazardous chemical waste. This includes unused or expired compounds, solutions containing this compound, and contaminated consumables.
-
Segregate this compound waste from all other waste streams, such as non-hazardous trash, biological waste, and radioactive waste, to prevent cross-contamination and unforeseen chemical reactions.
-
-
Waste Collection and Containerization:
-
Solid Waste:
-
Collect all contaminated solid materials, such as pipette tips, vials, gloves, and bench paper, in a designated, leak-proof hazardous waste container with a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled, and chemically compatible waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's EHS department.
-
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal Logistics:
-
Once the waste container is full, contact your institution's EHS department to arrange for a pickup.
-
Ensure all institutional and local regulations for hazardous waste disposal are followed. The waste will be transported by a licensed hazardous waste management company for final disposal, typically via high-temperature incineration.
-
IV. Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Spill Cleanup:
-
Wearing appropriate PPE, absorb any liquid spills with an inert material such as vermiculite, sand, or chemical absorbent pads.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Decontamination:
-
Thoroughly clean the spill area with soap and water or an appropriate solvent.
-
-
Spill Debris Disposal:
-
Collect all cleanup materials in a sealed and properly labeled container to be disposed of as hazardous waste through your EHS department.
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Personal protective equipment for handling dBRD9
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling dBRD9 in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and maintaining the integrity of research.
Understanding this compound
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the BRD9 protein.[1][2][3][4] It functions by linking the BRD9 protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5] Its primary application is in research, particularly in the study of cancer and epigenetics.
Chemical Properties:
| Property | Value |
| Molecular Formula | C40H45N7O10 |
| Molecular Weight | 783.84 g/mol |
| CAS Number | 2170679-45-3 |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
Note: Some suppliers provide this compound as a dihydrochloride (B599025) salt, which may affect the molecular weight.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following PPE is mandatory to minimize exposure and ensure safety.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or a face shield to protect against splashes. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. |
| Body Protection | Wear a standard laboratory coat. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is strongly recommended for handling the solid compound and preparing stock solutions. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory. |
Hazard Identification and First Aid
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, the following recommendations are based on general laboratory safety best practices for similar research chemicals.
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |
Operational Plan: Handling and Storage
Proper handling and storage are vital for maintaining the chemical's integrity and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any damage.
-
Store this compound powder at -20°C for long-term storage.
-
Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Preparation of Stock Solutions:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Perform all weighing and solution preparation in a chemical fume hood.
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 783.84 g/mol , you would dissolve 7.84 mg in 1 mL of DMSO.
-
Vortex or sonicate the solution to ensure the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes.
Experimental Workflow
The following diagram illustrates a typical workflow for an in-vitro experiment using this compound to assess protein degradation.
Caption: A typical workflow for in-vitro experiments using this compound.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous chemical waste.
-
Solid Waste: Collect unused solid this compound and any contaminated items (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable PPE in the designated hazardous waste stream.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound as a PROTAC.
Caption: Mechanism of this compound-mediated protein degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
